What is the CAS registry number for 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This technical guide provides a comprehensive overview of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophe...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This technical guide provides a comprehensive overview of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, a complex organic molecule with potential applications in medicinal chemistry and drug discovery. While specific literature on this compound is nascent, this document consolidates foundational chemical principles, proposes a robust synthetic pathway, and explores its potential utility based on the well-established roles of its constituent chemical motifs.
Chemical Identity and Properties
CAS Registry Number: 898750-34-0
3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone is a substituted aromatic ketone. The propiophenone core is a common scaffold in a variety of biologically active compounds.[1][] The presence of a chloro and a fluoro group on one of the phenyl rings, and a carboethoxy group on the other, suggests a molecule designed with specific electronic and steric properties in mind, likely to influence its interaction with biological targets.
Table 1: Chemical Properties of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
Property
Value
Source
Molecular Formula
C₁₈H₁₆ClFO₃
-
Molecular Weight
334.77 g/mol
-
Appearance
Expected to be a solid at room temperature
General knowledge of similar compounds
Solubility
Expected to be soluble in common organic solvents (e.g., DCM, ethyl acetate, THF) and sparingly soluble in water.
General knowledge of similar compounds
Reactivity
The ketone and ester functionalities are the primary sites for chemical modification. The aromatic rings can undergo further substitution, though their reactivity is influenced by the existing substituents.
General chemical principles
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone can be envisioned through a Friedel-Crafts acylation reaction.[3][4][5] This classic and reliable method for forming carbon-carbon bonds on aromatic rings is a cornerstone of organic synthesis.[6][7][8] The proposed two-step synthesis involves the preparation of the necessary acyl chloride followed by the Lewis acid-catalyzed acylation of ethyl benzoate.
The Structural, Chemical, and Synthetic Profiling of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
Executive Summary In the landscape of modern medicinal chemistry, diarylalkanone derivatives serve as privileged scaffolds for the development of novel therapeutics, including kinase inhibitors and G-protein-coupled rece...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, diarylalkanone derivatives serve as privileged scaffolds for the development of novel therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS: 898750-34-0) is a highly functionalized, versatile building block designed for advanced API synthesis[]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural reactivity, and the mechanistic rationale behind its step-by-step synthesis.
By dissecting the causality behind reagent selection—specifically avoiding ester saponification and preventing aryl-halide hydrogenolysis—this guide equips drug development professionals with field-proven methodologies for handling complex halogenated intermediates.
Structural and Physicochemical Profiling
The molecular architecture of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone features an ethyl benzoate moiety linked via a propan-1-one chain to a 3-chloro-5-fluorophenyl ring. The highly flexible ethylene linker allows the two aromatic systems to adopt multiple conformations, a critical feature for optimizing binding thermodynamics in deep protein pockets.
The presence of the fluorine atom modulates the pKa of adjacent protons and enhances the metabolic stability of downstream APIs, while the chlorine atom provides a robust handle for late-stage transition-metal-catalyzed cross-coupling.
Quantitative Physicochemical Data
Data summarized for synthetic planning and pharmacokinetic (PK) modeling.
The synthetic utility of this compound lies in its three orthogonal reactive centers:
The Ketone Carbonyl: Highly susceptible to nucleophilic attack. It serves as the primary site for reductive amination to yield secondary amines or Grignard additions to form tertiary alcohols.
The Ethyl Ester: Can be selectively hydrolyzed to a carboxylic acid for subsequent amide coupling (e.g., using HATU/DIPEA) without affecting the ketone if protected, or directly converted to an amide via direct aminolysis.
The Halogenated Ring: The aryl chloride is primed for2, allowing for rapid library generation[2].
Retrosynthetic Strategy
The standard assembly of this molecule relies on a two-step sequence: a base-catalyzed 3 between ethyl 3-acetylbenzoate and 3-chloro-5-fluorobenzaldehyde, followed by the chemoselective catalytic hydrogenation of the resulting
α,β
-unsaturated chalcone[3].
Experimental Protocols
Protocol 1: Synthesis of the Chalcone Intermediate
Causality & Rationale: The choice of base is critical. Utilizing aqueous sodium hydroxide (NaOH) will result in the competitive saponification of the ethyl ester. Therefore, anhydrous sodium ethoxide (NaOEt) in absolute ethanol is mandated to maintain the integrity of the ester via a self-correcting transesterification equilibrium.
Step-by-Step Methodology:
Initiation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 eq of ethyl 3-acetylbenzoate and 1.05 eq of 3-chloro-5-fluorobenzaldehyde in absolute ethanol (0.5 M).
Catalysis: Cool the mixture to 0 °C. Dropwise, add a catalytic amount of freshly prepared NaOEt (0.2 eq) in ethanol.
Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 4–6 hours.
Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the aldehyde (
Rf≈0.6
) is consumed, replaced by a bright UV-active spot representing the highly conjugated chalcone (
Rf≈0.4
).
Workup: Quench with 1M HCl to neutralize the base. Concentrate under reduced pressure, extract with EtOAc, wash with brine, and dry over anhydrous
Na2SO4
. Recrystallize from cold ethanol to yield the pure chalcone.
Protocol 2: Chemoselective Catalytic Transfer Hydrogenation
Causality & Rationale: Standard catalytic hydrogenation using
H2
gas over Palladium on Carbon (Pd/C) frequently causes the hydrogenolysis (cleavage) of the aryl-chloride bond. To achieve strict chemoselectivity for the alkene over the Ar-Cl bond, a 2 utilizing ammonium formate as the hydrogen donor is employed[2].
Step-by-Step Methodology:
Initiation: Dissolve the chalcone intermediate in anhydrous methanol (0.2 M).
Reagent Addition: Add 5.0 eq of ammonium formate, followed by 5 mol% of 5% Pd/C. Safety Note: Purge the flask with argon before adding Pd/C to prevent methanol ignition.
Reaction: Heat the mixture to a gentle reflux (65 °C) for 2 hours.
Validation: The reduction is visually indicated by the loss of the deep yellow color characteristic of the conjugated chalcone. TLC will show a slightly lower
Rf
value.
Workup: Cool to room temperature and filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with excess methanol. Concentrate the filtrate, partition between EtOAc and water (to remove residual formate salts), dry, and evaporate to yield the target propiophenone.
Mechanistic Pathways
Fig 1. Base-catalyzed Claisen-Schmidt condensation mechanism forming the chalcone intermediate.
Fig 2. Divergent hydrogenation pathways highlighting the need for chemoselective conditions.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:
Mass Spectrometry (LC-MS): The target compound will exhibit a pseudo-molecular ion
[M+H]+
at m/z 335. Crucially, the presence of the chlorine atom is self-validated by observing a distinct
M+2
isotope peak at m/z 337 with an approximate intensity ratio of 3:1 relative to the parent ion.
1H NMR (400 MHz, CDCl3):
δ
1.40 (t, 3H) – Ethyl ester methyl group.
δ
3.05 (t, 2H) and
δ
3.28 (t, 2H) – The diagnostic ethylene linker protons (confirming successful double bond reduction).
δ
4.40 (q, 2H) – Ethyl ester methylene group.
δ
6.80–8.60 (m, 7H) – Aromatic protons from both rings.
References
Title: CAS 898750-34-0 (3'-CARBOETHOXY-3-(3-CHLORO-5-FLUOROPHENYL)PROPIOPHENONE)
Preliminary toxicity screening of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
Preclinical De-Risking: A Tiered In Vitro Toxicity Screening Guide for 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone Executive Summary In early-stage drug development, the attrition rate due to unforeseen toxic...
Author: BenchChem Technical Support Team. Date: March 2026
Preclinical De-Risking: A Tiered In Vitro Toxicity Screening Guide for 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
Executive Summary
In early-stage drug development, the attrition rate due to unforeseen toxicity remains a critical bottleneck. For novel synthetic intermediates and active pharmaceutical ingredients (APIs) such as 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS: 898750-34-0)[], implementing a predictive, tiered in vitro toxicity screening cascade is paramount. This technical guide outlines a comprehensive, self-validating methodological framework designed to evaluate the cytotoxicity, genotoxicity, dermal irritation, and metabolic stability of this specific halogenated propiophenone derivative.
Physicochemical Profiling & Causality in Assay Design
Before initiating wet-lab assays, a Senior Application Scientist must analyze the compound's structural alerts to tailor the screening cascade.
The Carboethoxy Moiety : The presence of an ester group (-COOCH2CH3) at the 3'-position of the phenyl ring makes this compound highly susceptible to hydrolysis by ubiquitous carboxylesterases (CES1/CES2). Therefore, hepatic models must be utilized to account for the toxicity of both the parent compound and its carboxylic acid metabolite.
The Halogenated Aromatic Ring : The 3-chloro-5-fluorophenyl group significantly increases the molecule's lipophilicity (LogP). While this enhances cellular permeability, halogenated aromatics carry a theoretical risk of forming reactive arene oxides via Cytochrome P450 (CYP450) metabolism, necessitating rigorous genotoxicity and mutagenicity screening.
Tier 1: Hepatotoxicity & Cell Viability
Rationale: The liver is the primary site of first-pass metabolism and xenobiotic clearance. HepG2 cells are selected for this tier because they retain robust esterase activity and baseline CYP expression, allowing us to assess the cytotoxicity of both the parent propiophenone and its immediate metabolites.
Protocol: ATP-Based Cell Viability (CellTiter-Glo)
To ensure a self-validating system, this assay relies on the quantification of ATP, which directly correlates with metabolically active cells.
Cell Seeding : Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment : Prepare a 100 mM stock of the compound in DMSO. Perform serial dilutions to treat cells at concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.
Incubation : Incubate the treated cells for 48 hours.
Detection : Add an equal volume of CellTiter-Glo® reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Quantification : Record luminescence using a multi-mode microplate reader.
Self-Validation Metrics: The assay is only deemed valid if the Z'-factor is ≥ 0.5. Chlorpromazine (10 µM) must be included as a positive hepatotoxic control, and 0.1% DMSO as the negative vehicle control.
Tier 2: Genotoxicity & Mutagenicity
Rationale: To address the structural alert posed by the di-halogenated phenyl ring, a dual-assay approach is required to detect both point mutations and structural chromosomal aberrations.
Protocol A: Miniaturized Bacterial Reverse Mutation Test (OECD 471)
This assay detects point mutations by base substitutions or frameshifts[2].
Metabolic Activation : Prepare treatments both with and without 10% rat liver S9 fraction to simulate mammalian metabolism.
Exposure : In a 24-well plate format (miniaturized), combine the bacterial suspension, test compound (up to 5 mg/plate equivalent), and S9 mix (if applicable) in top agar. Pour onto minimal glucose agar plates.
Incubation & Scoring : Incubate at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.
Self-Validation Metrics: A valid test requires the positive controls (e.g., 2-Aminoanthracene for S9-activated conditions) to induce a ≥3-fold increase in revertant colonies compared to the vehicle control.
Protocol B: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects micronuclei in the cytoplasm of interphase cells, indicating clastogenic (chromosome-breaking) or aneugenic (abnormal segregation) events[3].
Cell Culture : Culture human lymphoblastoid TK6 cells in RPMI-1640 medium.
Treatment : Expose cells to the compound for 1.5–2.0 cell cycle lengths. Add Cytochalasin B (4.5 µg/mL) to block cytokinesis, resulting in binucleated cells.
Harvest and Stain : Harvest cells, fix with methanol/acetic acid, and stain with DAPI or Acridine Orange.
Scoring : Analyze at least 2,000 binucleated cells per concentration using flow cytometry or automated microscopy.
Self-Validation Metrics: Mitomycin C (clastogen) and Vinblastine (aneugen) must yield statistically significant increases in micronuclei frequency.
Tier 3: Dermal Irritation Potential
Rationale: If the compound is being evaluated for topical formulations (e.g., dermatological applications), assessing dermal irritation early prevents late-stage clinical formulation failures.
Protocol: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This method utilizes a 3D RhE model to predict skin irritation hazard in accordance with UN GHS Category 2[4].
Tissue Equilibration : Transfer EpiDerm™ tissues to assay medium and equilibrate overnight at 37°C.
Application : Apply 30 µL (or 30 mg if solid) of the test compound directly to the apical surface of the tissue.
Exposure & Washing : Expose for 60 minutes. Carefully wash the tissues with PBS to remove unabsorbed compound.
Post-Incubation : Transfer tissues to fresh medium and incubate for 42 hours.
Viability Assessment (MTT Assay) : Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Extract the blue formazan salt with isopropanol and measure absorbance at 570 nm.
Self-Validation Metrics: The negative control (PBS) must yield an OD > 0.8. The positive control (5% SDS) must reduce tissue viability to < 20%.
Quantitative Data Presentation
Table 1: Quantitative Acceptance Criteria and Thresholds for Toxicity Screening
Assay Type
Target Endpoint
Quantitative Metric
Assay Acceptance Criteria (Self-Validation)
Go/No-Go Decision Threshold
CellTiter-Glo
Hepatotoxicity
IC50 (µM)
Z'-factor ≥ 0.5; Positive Control IC50 within historical range
IC50 > 50 µM (Favorable)
Ames Test (OECD 471)
Mutagenicity
Revertant Colony Fold-Change
Positive Control ≥ 3x increase over vehicle
< 2x increase over vehicle (Negative)
Micronucleus (OECD 487)
Clastogenicity / Aneugenicity
% Micronucleated Binucleated Cells
Statistically significant increase in positive controls
No statistically significant dose-dependent increase
RhE Test (OECD 439)
Skin Irritation
% Tissue Viability
Negative Control OD > 0.8; SDS Viability < 20%
Viability > 50% (Non-Irritant)
Experimental Workflows and Metabolic Pathways
Figure 1: Tiered in vitro toxicity screening workflow for early drug development.
Figure 2: Proposed major metabolic biotransformation pathways for the propiophenone derivative.
References[1] Title: CAS 898750-34-0 (3'-CARBOETHOXY-3-(3-CHLORO-5-FLUOROPHENYL)PROPIOPHENONE)
Source : BOC Sciences
URL :[2] Title : Test No. 471: Bacterial Reverse Mutation Test
Source : OECD Guidelines for the Testing of Chemicals
URL :[4] Title : Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method
Source : OECD Guidelines for the Testing of Chemicals
URL :[3] Title : Test No. 487: In Vitro Mammalian Cell Micronucleus Test
Source : OECD Guidelines for the Testing of Chemicals
URL :
Application Notes and Protocols for 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive technical guide on the utilization of 3'-Carboeth...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide on the utilization of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone as a versatile building block in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is not extensively published, its structural features, combining a halogenated propiophenone core with a carboethoxy group, suggest significant potential as a precursor for a diverse range of heterocyclic compounds with therapeutic promise. This document outlines a proposed synthetic protocol for the title compound, details its potential applications in the synthesis of bioactive molecules, and provides established experimental protocols for evaluating the biological activity of its derivatives. The information presented herein is grounded in established principles of organic synthesis and medicinal chemistry, drawing parallels from structurally related compounds to guide researchers in exploring the therapeutic potential of this scaffold.
Introduction: The Propiophenone Scaffold in Drug Discovery
Propiophenone and its derivatives are a well-established class of compounds in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmaceuticals. The propiophenone core, an aromatic ketone, offers a robust and synthetically accessible scaffold that can be readily functionalized to modulate its physicochemical and pharmacological properties. The introduction of halogen atoms, such as chlorine and fluorine, is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and modulate target binding affinity.[1][2] The presence of a carboethoxy group provides a reactive handle for further chemical transformations, including cyclization reactions to form various heterocyclic systems.
3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone combines these key features, making it a compound of significant interest for the synthesis of novel therapeutic agents. The 3-chloro-5-fluorophenyl moiety introduces a specific halogenation pattern that can influence the electronic and steric properties of the molecule, potentially leading to unique biological activities.
Proposed Synthesis of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
A plausible and efficient method for the synthesis of the title compound is through a Friedel-Crafts acylation reaction. This well-established reaction involves the electrophilic acylation of an aromatic ring and is a cornerstone for the synthesis of aryl ketones.[3]
Reaction Scheme:
Figure 1: Proposed synthesis via Friedel-Crafts acylation.
Detailed Protocol: Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization for this specific substrate.
Materials:
Ethyl benzoate
3-(3-chloro-5-fluorophenyl)propanoyl chloride
Anhydrous aluminum chloride (AlCl₃)
Anhydrous dichloromethane (DCM)
Hydrochloric acid (1M)
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware.
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
Addition of Acyl Chloride: Cool the suspension to 0°C using an ice bath. Slowly add a solution of 3-(3-chloro-5-fluorophenyl)propanoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel. Stir the mixture for 15-30 minutes at 0°C.
Addition of Aromatic Substrate: Add a solution of ethyl benzoate (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. This will quench the reaction and hydrolyze the aluminum chloride complex.
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone.
Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles
The true potential of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone lies in its ability to serve as a versatile precursor for the synthesis of various heterocyclic scaffolds known to possess a wide range of biological activities. The propiophenone moiety can be considered a masked chalcone, a class of compounds with well-documented antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]
Synthesis of Pyrimidine Derivatives
Pyrimidines are a critical class of N-heterocycles found in nucleic acids and numerous FDA-approved drugs. They exhibit a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects.[7][8] The title compound can be cyclized with various reagents to yield substituted pyrimidines.
Figure 2: Synthesis of pyrimidine derivatives.
Protocol: Synthesis of a 2-Aminopyrimidine Derivative
Reaction Setup: In a round-bottom flask, dissolve 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (1.0 equivalent) and guanidine hydrochloride (1.2 equivalents) in ethanol.
Base Addition: Add a solution of sodium ethoxide or another suitable base to the mixture.
Reflux: Heat the reaction mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a suitable acid (e.g., acetic acid).
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine derivative.
Synthesis of Pyrazole Derivatives
Pyrazoles are another important class of heterocycles with diverse biological activities, including anti-inflammatory and anticancer properties.[9] The dicarbonyl functionality of the propiophenone can react with hydrazine derivatives to form pyrazoles.
Protocol: Synthesis of a Pyrazole Derivative
Reaction Setup: Dissolve 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents) to the solution.
Reaction: Stir the mixture at room temperature or heat to reflux for 2-8 hours, monitoring by TLC.
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into cold water. Collect the precipitate by filtration.
Purification: Purify the crude product by recrystallization or column chromatography.
Biological Evaluation of Derivatives
The synthesized derivatives of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone should be screened for their potential biological activities. Based on the structural features and the known activities of related compounds, initial screening should focus on antimicrobial and anticancer activities.[4][8]
Antimicrobial Activity Screening
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [10][11][12]
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
Test compounds
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
96-well microtiter plates
Spectrophotometer (plate reader)
Procedure:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.
Parameter
Bacteria (e.g., S. aureus, E. coli)
Fungi (e.g., C. albicans)
Medium
Mueller-Hinton Broth
RPMI-1640 Medium
Inoculum Size
~5 x 10⁵ CFU/mL
~0.5-2.5 x 10³ CFU/mL
Incubation Temp.
35-37°C
35°C
Incubation Time
16-20 hours
24-48 hours
Table 1: General conditions for MIC determination.
Anticancer Activity Screening
Protocol: MTT Assay for Cell Viability [2][13][14][15]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Figure 3: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis via established methods like the Friedel-Crafts acylation is feasible. The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a wide range of heterocyclic derivatives, particularly pyrimidines and pyrazoles. The halogen substitution pattern on the phenyl ring is anticipated to confer favorable pharmacological properties.
Future research should focus on the efficient synthesis and purification of the title compound, followed by the systematic synthesis of a library of its heterocyclic derivatives. Comprehensive in vitro screening of these derivatives against a panel of microbial strains and cancer cell lines is warranted to identify lead compounds for further optimization and in vivo studies. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective analogs.
References
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CN106518635A - Synthesis method for 3-methoxypropiophenone. (n.d.).
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Gaonkar, S. L., et al. (2021). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 26(15), 4499.
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Joshi, S. D., et al. (2020). Synthesis, characterisation and antimicrobial activity of some pyrimidine derivatives from chalcones. Journal of Chemical Sciences, 132(1), 1-8.
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Application Note: A Robust HPLC Method for the Analysis of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
Abstract This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone. This novel propiophenone derivative requires a reliable analytical method for quality control, stability testing, and pharmacokinetic studies in drug development. The method was developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The final method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision.
Introduction and Analyte Characterization
3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone is a complex organic molecule with potential applications in pharmaceutical research. Its structure, featuring a propiophenone core, a carboethoxy group, and a halogenated phenyl ring, necessitates a robust analytical method to ensure identity, purity, and quantity in various matrices.
The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of chromatographic mode, stationary phase, mobile phase, and detection parameters.
Table 1: Physicochemical Properties of the Analyte
The high log P value of 4.4 indicates that the compound is significantly hydrophobic, making it an ideal candidate for reversed-phase HPLC, a technique that separates molecules based on their polarity.[3][5] The presence of multiple chromophores (conjugated phenyl and carbonyl groups) suggests strong ultraviolet (UV) absorbance, making UV-Vis spectroscopy a suitable detection method.[6][7]
HPLC Method Development Strategy
Our strategy is a systematic process involving initial parameter selection, method screening, and fine-tuning optimization, culminating in a full validation to ensure its intended performance.
Rationale for Initial Parameter Selection
Chromatographic Mode: Based on the analyte's high hydrophobicity (log P = 4.4), Reversed-Phase (RP) HPLC was selected as the most effective separation mode.[5][8]
Stationary Phase (Column): A C18 (octadecylsilane) column is the most common and versatile stationary phase for RP-HPLC and serves as an excellent starting point for method development due to its strong hydrophobic interactions.[8][9] To ensure optimal selectivity, screening against other phases like C8 and Phenyl is recommended.[10]
Mobile Phase:
Organic Modifier: Acetonitrile (ACN) was chosen as the primary organic solvent due to its low viscosity, which results in lower backpressure, and its excellent UV transparency.[11][12] Methanol is a viable alternative that can offer different selectivity.[12]
Aqueous Phase: HPLC-grade water serves as the weak solvent. The addition of a small percentage of acid, such as 0.1% formic acid or phosphoric acid, is recommended to control silanol interactions and ensure consistent peak shape and retention time.[12][13][14]
Elution Mode: A gradient elution, starting with a higher aqueous content and increasing the organic modifier concentration over time, is employed. This approach is highly effective for analyzing new compounds, as it ensures the elution of the main analyte and any potential impurities with a wide range of polarities within a reasonable timeframe.[12]
Detection: Given the conjugated aromatic system of the propiophenone structure, a UV detector is appropriate.[6][7] A Photodiode Array (PDA) detector is used initially to scan across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Method Development Workflow
The development and validation process follows a logical sequence to ensure a robust and reliable method.
Caption: Overall workflow for HPLC method development and validation.
Solvents: HPLC-grade acetonitrile (ACN), methanol, and water.
Reagents: Formic acid (reagent grade).
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.
Standard and Sample Preparation
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (e.g., 50:50 ACN:Water).
Initial Chromatographic Conditions
Table 2: Initial HPLC Method Parameters
Parameter
Condition
Column
Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
50% B to 95% B in 10 min; hold at 95% B for 2 min; return to 50% B in 1 min; hold for 2 min
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Injection Vol.
10 µL
Detection
PDA at 254 nm (or determined λmax)
Method Optimization
Once the initial conditions yield a detectable peak, the method is optimized to achieve the desired performance characteristics as defined by the system suitability tests (SST).[15][16] The goal is to achieve a symmetric peak (tailing factor ≈ 1), high efficiency (N > 2000), and good reproducibility.
Caption: Relationship between key parameters and performance metrics.
Gradient Slope: Steeper gradients reduce analysis time but can decrease resolution between closely eluting peaks. A shallower gradient should be tested to improve the separation of the main analyte from any impurities.
Temperature: Increasing the column temperature typically decreases retention time and can improve peak shape by reducing mobile phase viscosity. A range of 25-40 °C should be evaluated.
Flow Rate: Adjusting the flow rate offers a trade-off between analysis time and column efficiency/backpressure. The van Deemter equation provides a theoretical basis for selecting an optimal flow rate.
Method Validation Protocol (per ICH Q2)
The optimized method must be validated to demonstrate its suitability for its intended purpose.[17][18][19]
Table 3: System Suitability Test (SST) Criteria
Parameter
Acceptance Criteria
Tailing Factor (Tf)
≤ 2.0
Theoretical Plates (N)
> 2000
%RSD of Retention Time
< 1.0% (for 6 replicate injections)
%RSD of Peak Area
< 2.0% (for 6 replicate injections)
Specificity
Protocol: Inject a blank (diluent), a placebo (if applicable), and a standard solution.
Acceptance Criteria: The blank and placebo must show no interfering peaks at the retention time of the analyte.
Linearity and Range
Protocol: Analyze a minimum of five concentrations across the expected range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Protocol: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Protocol:
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Detection (LOD)
Protocol: Determine based on the signal-to-noise ratio (S/N). LOQ is typically established at S/N ≥ 10, and LOD at S/N ≥ 3.
Acceptance Criteria: The LOQ must be precise and accurate.
Robustness
Protocol: Intentionally make small variations to the method parameters (e.g., ±0.2 mL/min flow rate, ±2 °C column temperature, ±5% mobile phase composition) and assess the impact on SST results.
Acceptance Criteria: The SST parameters must remain within the acceptance criteria, demonstrating the method's reliability during normal use.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust RP-HPLC method for the analysis of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone. By systematically evaluating chromatographic parameters and adhering to ICH validation guidelines, a reliable and accurate method can be established. This method is suitable for routine quality control analysis, stability studies, and other applications in the pharmaceutical development pipeline. The principles and protocols outlined herein are transferable to the analysis of other novel propiophenone derivatives and similar small molecules.
References
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
Chromatography Online. Are You Sure You Understand USP <621>? [Link]
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
Element Lab Solutions. HPLC METHOD TRANSLATION ALLOWABLE CHANGES FROM USP GENERAL CHAPTER <621>. [Link]
SIELC Technologies. Separation of Propiophenone, 2'-hydroxy-5'-methoxy- on Newcrom R1 HPLC column. [Link]
PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]
AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]
International Journal of Advanced Research in Science, Communication and Technology. Advances, Applications, and Challenges in RP HPLC Method Development. [Link]
ResearchGate. UV-Vis groundstate absorption spectra of valerophenone (VP)... [Link]
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
SIELC Technologies. Separation of 3'-Hydroxypropiophenone on Newcrom R1 HPLC column. [Link]
ResearchGate. Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. [Link]
Pearson+. How can you use UV spectroscopy to distinguish between the compounds... [Link]
Royal Society of Chemistry. UV-Vis absorption spectra of the groundstate of important species in this work. [Link]
Application Note: Catalytic Strategies for the Synthesis of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS 898750-34-0)[] Executive Summary & Structural Analysis The synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound: 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS 898750-34-0)[]
Executive Summary & Structural Analysis
The synthesis of highly functionalized di-aryl propanones is a critical operation in the development of advanced pharmaceutical intermediates. The target molecule, 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone , presents a unique chemoselectivity challenge due to the presence of three distinct reactive moieties:
An ethyl ester (susceptible to saponification).
A ketone carbonyl (susceptible to over-reduction).
An aryl chloride (susceptible to hydrodehalogenation).
To successfully synthesize this molecule from commercially available starting materials, a two-phase retrosynthetic strategy must be employed. This guide details a highly selective, self-validating protocol utilizing organocatalytic Claisen-Schmidt condensation followed by a transition-metal-catalyzed conjugate reduction.
Retrosynthetic Strategy & Workflow
The most scalable route to the target compound involves the coupling of ethyl 3-acetylbenzoate and 3-chloro-5-fluorobenzaldehyde .
Phase 1: An aldol-type condensation to form an
α,β
-unsaturated ketone (chalcone) intermediate.
Phase 2: A highly chemoselective 1,4-conjugate reduction of the chalcone alkene to yield the saturated propiophenone.
Figure 1: Two-step synthetic workflow for 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone.
Phase 1: Organocatalytic Chalcone Formation
Mechanistic Causality
Standard Claisen-Schmidt condensations utilize strong aqueous bases (e.g., NaOH or KOH). However, the use of hydroxide bases is strictly forbidden for this substrate, as it results in the irreversible hydrolysis (saponification) of the ethyl ester to a carboxylate ion[2].
To preserve the ester, we employ a synergistic organocatalytic system of Piperidine and Glacial Acetic Acid . Piperidine reacts with the acetophenone derivative to form a highly nucleophilic enamine, while acetic acid protonates the benzaldehyde to increase its electrophilicity. This allows the condensation to proceed under anhydrous, Dean-Stark conditions.
Protocol 1: Synthesis of the Chalcone Intermediate
Self-Validating System: The physical collection of water in the Dean-Stark trap serves as a real-time kinetic indicator of reaction progress.
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add ethyl 3-acetylbenzoate (10.0 g, 52.0 mmol) and 3-chloro-5-fluorobenzaldehyde (8.65 g, 54.6 mmol, 1.05 eq).
Catalyst Addition: Dissolve the reactants in anhydrous toluene (100 mL). Add piperidine (0.89 g, 10.4 mmol, 0.2 eq) and glacial acetic acid (0.62 g, 10.4 mmol, 0.2 eq).
Reaction: Heat the mixture to a vigorous reflux (approx. 110 °C). Monitor the stoichiometric evolution of water (~0.94 mL expected). The reaction is typically complete within 12–16 hours when water ceases to collect.
Validation & Workup: Confirm completion via TLC (Hexanes:EtOAc 8:2, UV visualization at 254 nm). Cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (50 mL) to remove the piperidine catalyst, saturated aqueous NaHCO₃ (50 mL) to neutralize residual acid, and brine (50 mL).
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to afford the pure ethyl 3-(3-(3-chloro-5-fluorophenyl)acryloyl)benzoate intermediate.
Phase 2: Chemoselective Conjugate Reduction
Mechanistic Causality
Reducing the
α,β
-unsaturated double bond without affecting the ketone or the aryl chloride is the primary challenge of this synthesis. Standard heterogeneous catalysis (e.g., Pd/C with H₂) is notorious for causing hydrodehalogenation of aryl chlorides and partial reduction of ketones.
To achieve absolute chemoselectivity, we utilize Stryker's Reagent ([(PPh₃)CuH]₆) [3],[4]. This hexameric copper(I) hydride cluster specifically undergoes 1,4-conjugate addition to form a copper enolate. By using phenylsilane (PhSiH₃) as the stoichiometric reductant, the active Cu-H species is continuously regenerated, trapping the intermediate as a stable silyl enol ether. This mechanism completely bypasses the C=O
π
-system and the Ar-Cl bond. Alternatively, Wilkinson's Catalyst [RhCl(PPh₃)₃] can be used, though it requires hydrogen gas handling[5].
Self-Validating System: The color transition of the copper complex and the controlled hydrolysis of the silyl enol ether ensure mechanistic fidelity.
Preparation: In an oven-dried, argon-purged 100 mL Schlenk flask, add the chalcone intermediate (5.0 g, 15.0 mmol) and Stryker’s Reagent (1.47 g, 0.75 mmol, 5 mol%).
Solvent & Reductant: Inject anhydrous, degassed THF (50 mL) followed by the dropwise addition of phenylsilane (2.44 g, 22.5 mmol, 1.5 eq) via syringe.
Reaction: Stir the crimson-red solution at room temperature. As the catalytic cycle proceeds, the solution will transition to a yellowish-brown hue. Maintain stirring under argon for 4 hours.
Validation & Workup: Monitor the disappearance of the UV-active chalcone spot via TLC. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (30 mL). Critical Step: Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate silyl enol ether into the target saturated ketone.
Isolation: Extract the aqueous mixture with EtOAc (3 x 30 mL). Wash the combined organic phases with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the highly pure 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone[].
References
Attarroshan, M., et al. Copper(II)-catalyzed selective reduction of Chalcones using pHenylsilane. Tetrahedron Letters, 2025.[Link]
ResearchGate / Journal of Molecular Catalysis A. Unexpected chemoselectivity in the rhodium-catalyzed transfer hydrogenation of α,β-unsaturated ketones. [Link]
Chemical Science (RSC Publishing). Copper-catalyzed functionalization of enynes.[Link]
JoVE Science Education. Esters to β-Ketoesters: Claisen Condensation Overview. [Link]
3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS 898750-34-0) is a highly specialized synthetic building block and early-stage lead compound[1]. Structurally, it belongs to the propiophenone and dihydrochalcone class of molecules, characterized by a flexible 3-carbon linker containing a ketone bridging two aromatic systems.
While this specific compound is often utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), evaluating it directly in vivo requires rigorous pharmacokinetic (PK) and toxicological profiling. Compounds containing the propiophenone and chalcone scaffolds frequently exhibit potent biological activities (e.g., as muscle relaxants or SGLT inhibitors) but are historically prone to rapid first-pass metabolism and poor aqueous solubility[2][3].
As a Senior Application Scientist, I have designed this protocol to address the specific structural liabilities of this molecule—namely, its lipophilicity and the presence of a highly labile carboethoxy (ethyl ester) group. The protocols below form a self-validating system designed to prevent ex vivo artifacts and ensure high-fidelity preclinical data.
Metabolic Rationale & Biotransformation Pathways
Before initiating in vivo dosing, it is critical to understand the predicted metabolic fate of the molecule. The propiophenone core and the ester moiety dictate its clearance mechanisms.
Ester Hydrolysis (Phase I): The carboethoxy group is highly susceptible to cleavage by plasma and hepatic carboxylesterases, rapidly converting the parent drug into its corresponding carboxylic acid.
Ketone Reduction (Phase I): Carbonyl reductases will likely reduce the propiophenone ketone to a secondary alcohol, a well-documented pathway for this chemical class[2].
Glucuronidation (Phase II): The resulting hydroxyl groups (from ketone reduction) serve as primary sites for UGT-mediated glucuronidation, facilitating renal and biliary excretion[4].
Fig 1. Predicted in vivo biotransformation pathways for the propiophenone scaffold.
Formulation and Dosing Strategy
Given the calculated molecular weight (334.77 g/mol ) and the highly lipophilic halogenated aromatic rings, this compound exhibits poor aqueous solubility[1]. Standard saline formulations will result in precipitation, leading to fatal embolisms during Intravenous (IV) administration or erratic absorption during Oral (PO) gavage.
Table 1: In Vivo Dosing Parameters for Sprague-Dawley (SD) Rats
Parameter
Intravenous (IV)
Oral (PO)
Scientific Rationale
Dose Level
1.0 - 2.0 mg/kg
5.0 - 10.0 mg/kg
IV dose is kept low to prevent precipitation in venous blood; PO dose is higher to assess the anticipated high first-pass effect.
Vehicle Formulation
5% DMSO / 10% Solutol HS15 / 85% Saline
0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water
Co-solvents are mandatory for IV to solubilize the lipophilic core. A homogenous suspension is acceptable for PO dosing.
Dosing Volume
5 mL/kg
10 mL/kg
Strict adherence to physiological volume limits prevents stress-induced hemodynamic shifts that artificially alter clearance rates.
Step-by-Step In Vivo Pharmacokinetic Protocol
This protocol is designed as a self-validating system . Because rodent plasma has exceptionally high esterase activity, the carboethoxy group will degrade after blood is drawn if left untreated. To ensure trustworthiness, we mandate the use of esterase inhibitors during collection.
Phase A: Animal Preparation & Dosing
Acclimation: Fast adult male SD rats (200-250g) for 12 hours prior to PO dosing to normalize gastric pH and emptying times. IV cohorts may remain fed.
Administration:
IV Cohort: Administer via the lateral tail vein using a slow bolus (over 30 seconds) to prevent acute toxicity.
PO Cohort: Administer via oral gavage using a bulb-tipped gastric needle.
Phase B: Serial Blood Sampling (The Critical Step)
Preparation of Collection Tubes: Pre-spike K2EDTA Microtainer tubes with Dichlorvos or Sodium Fluoride (NaF) to achieve a final concentration of 10 mM. Causality: This instantly halts ex vivo esterase activity, ensuring the measured parent compound reflects true in vivo circulation, not benchtop degradation.
Sampling Time Points: Collect 200 µL of blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
Plasma Isolation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled cryovials and store at -80°C until analysis.
Fig 2. Step-by-step in vivo pharmacokinetic workflow for ester-containing propiophenones.
Bioanalytical Framework (LC-MS/MS)
To quantify 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, a highly sensitive LC-MS/MS method is required.
Sample Extraction (Protein Precipitation)
Aliquot 50 µL of thawed plasma into a 96-well plate.
Add 150 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide, 100 ng/mL).
Vortex for 5 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial.
Table 2: LC-MS/MS Parameters & Rationale
Parameter
Setting / Value
Mechanistic Rationale
Ionization Mode
ESI Positive (+)
The ketone oxygen readily accepts a proton, yielding a robust[M+H]+ signal.
Precursor Ion (m/z)
335.1
Corresponds to the monoisotopic mass of C18H16ClFO3 + H+.
Product Ions (m/z)
177.1 (Quantifier)157.1 (Qualifier)
Collision-induced dissociation (CID) causes cleavage at the alpha-carbon of the propiophenone core, yielding stable acylium and benzyl-derived ions.
Analytical Column
C18 (50 × 2.1 mm, 1.7 µm)
Essential for resolving the highly lipophilic parent compound from endogenous plasma lipids.
System Validation
Spiked Blank Plasma
Self-Validation: Spiking the compound into blank plasma without an esterase inhibitor must show rapid degradation. Spiking it with the inhibitor must show 100% recovery.
Because this compound contains a halogenated aromatic ring (chloro and fluoro substitutions), it is highly lipophilic and may partition heavily into adipose tissue and the central nervous system (CNS), a common trait for propiophenone derivatives[2].
Tissue Distribution: If the Volume of Distribution (Vd) calculated from the IV arm exceeds Total Body Water (approx. 0.6 L/kg in rats), perform a subsequent biodistribution study harvesting the brain, liver, and adipose tissue at Tmax.
Hepatotoxicity Biomarkers: Monitor ALT and AST levels in the 24-hour terminal blood draw. Halogenated benzenes and reactive ketone metabolites can occasionally form glutathione adducts, leading to transient transaminase elevations.
References[1] PubChem. "3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone | C18H16ClFO3 | CID 24726551". National Institutes of Health. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzj5ro36wZOhBfsv_UKT8ZJVPpis8owdjzgTralfpdY1Zh_n_9Ttuev8kX8C5nyqSwGyPwY_J7XjNUUSbD6mHJqFsTAjLZMvdCh-N75bUVkskVIP328E6z4ffN5dTfTKrAYzkIyfAGwZ_iHoq4[4] "Dissection of the potential pharmacological function of neohesperidin dihydrochalcone – a food additive". RSC Advances. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM-aNA2f1VhVPw2xluilxFp_SSUc_xZUw_C8wlLU31R_EoMT2alSjHhqupiI29HwnNSvsdpx9d8ivzKRj_B7y6bYSSddVaKGLaLfi-zJWZKrhRRz--Eg5ZWu9hDNu0khrEClS0antLcT73MVUrFLcCMkrCOjXzLS5M[2] "Physiological pharmacokinetics of a new muscle-relaxant, inaperisone, combined with its pharmacological effect on blood flow rate". Drug Metabolism and Disposition (PubMed). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPrzBsafcPaVILUm00o9q3GNhfWmXSowg_fFi0gQ87t9NFabJcQCakwIMZDwBamCBc6DPBs8JYOsbIdVsu7rGiqelZlLdspBlwqVIKf_G_448wOaz9hjvy-EDelvajT_757qE=[3] "Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics". MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyg7RSDFu46lqh4y2D4HYpzFtH-rQmheaXnHGqfY8DItxZpZvPx2gysbW4QLkjJhYn4a2WwACBX_jOWvChSTcXJtOuSgMtnKdo_60Ng1s6rWLUHhCnoPXrz5NFJvC4qiRTVwF7
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals
Molecule: 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS: 898750-34-0 | MW: 334.77)
Introduction & Chemical Context
The targeted molecule, 3'-carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, is a highly functionalized 1,3-diarylpropan-1-one derivative serving as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it possesses a flexible aliphatic chain bridging two distinct aromatic systems—one bearing an ethyl ester (carboethoxy) group and the other substituted with halogens (chlorine and fluorine).
The Purification Challenge:
The combination of a flexible backbone and multiple polar/non-polar domains lowers the entropic driving force for crystallization. Consequently, this intermediate exhibits a strong tendency to undergo Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than forming a crystalline solid during standard cooling[1]. Oiling out broadens the Metastable Zone Width (MSZW) and creates an impurity-rich oil phase that traps unreacted starting materials (e.g., halogenated benzaldehydes) and regioisomers, severely degrading the final product's purity[2].
To overcome these thermodynamic hurdles, this application note details two field-proven, self-validating purification workflows: Controlled Anti-Solvent Crystallization and Seeded Cooling Crystallization .
Physicochemical Profiling & Solubility Analysis
Successful crystallization requires precise manipulation of the solute's solubility curve. The causality behind our solvent selection is rooted in balancing solvation power with anti-solvent miscibility to avoid the LLPS boundary.
Ethanol/Water System: Ethanol provides excellent solubility at moderate temperatures, while water acts as a strong anti-solvent. This system is ideal for ambient-temperature operations, preventing the thermal hydrolysis of the carboethoxy ester[3].
Toluene/Heptane System: Toluene offers high solubility, and heptane provides a tunable anti-solvent effect, allowing for a gradual expansion of the MSZW critical for seeded cooling[1].
Table 1: Solubility Profile of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
Causality & Mechanism: Anti-solvent crystallization is deployed when the target molecule is thermally sensitive. By holding the temperature constant and slowly introducing an anti-solvent, supersaturation is generated isothermally[4]. The critical control parameter here is the addition rate. Rapid addition forces the system across the spinodal curve into the LLPS region, causing oiling out. A controlled, dropwise addition keeps the system within the metastable zone, promoting heterogeneous nucleation and ordered crystal growth[3].
Protocol 1: Step-by-Step Methodology
Dissolution: Suspend 10.0 g of crude 3'-carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone in 50 mL of absolute Ethanol in a jacketed reactor.
Heating: Warm the mixture to 40°C under moderate agitation (250 rpm) until a clear solution is achieved.
Clarification: Pass the solution through a 0.45 µm PTFE inline filter to remove insoluble mechanical impurities (dust, catalyst residues) that could trigger premature, uncontrolled nucleation.
Anti-Solvent Addition: Maintain the reactor at 40°C. Using a dosing pump, introduce 50 mL of Deionized (DI) Water at a strict rate of 1.0 mL/min.
Self-Validating Step: The solution will become slightly turbid at approximately 30% water volume. Pause the addition for 15 minutes to allow the initial seed bed to form.
Aging: Once the full volume of water is added, cool the suspension linearly to 10°C over 2 hours (-0.25°C/min) to maximize yield.
Isolation: Filter the resulting white crystalline slurry under a vacuum, wash with 20 mL of cold Ethanol/Water (1:2 v/v), and dry in a vacuum oven at 40°C for 12 hours.
Workflow of anti-solvent crystallization highlighting controlled supersaturation.
Causality & Mechanism: For batches heavily contaminated with structurally similar impurities, cooling crystallization is preferred due to its superior impurity rejection. However, cooling a highly soluble intermediate often leads to a wide MSZW and subsequent oiling out[2]. By introducing 1-2 wt% of high-purity seed crystals directly into the MSZW, we provide an immediate surface area for the solute to deposit onto[5]. This dynamic consumption of supersaturation prevents the concentration from ever reaching the critical LLPS boundary, ensuring the product precipitates as a pure solid rather than an impure oil[1].
Protocol 2: Step-by-Step Methodology
Solvent Preparation: Prepare a 70:30 (v/v) mixture of Toluene and Heptane.
Dissolution: Dissolve 10.0 g of the crude intermediate in 60 mL of the solvent mixture at 60°C.
Cooling to MSZW: Cool the reactor linearly to 45°C. At this temperature, the solution is supersaturated but kinetically stable (no spontaneous nucleation).
Seeding: Introduce 100 mg (1 wt%) of pure 3'-carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone crystals.
Self-Validating Step: Monitor the reactor via focused beam reflectance measurement (FBRM) or visual inspection. The seeds must remain suspended and not dissolve, confirming the system is correctly positioned within the MSZW.
Desupersaturation Phase: Hold the temperature at 45°C for 60 minutes to allow the seeds to grow and consume the initial supersaturation spike.
Controlled Cooling: Cool the reactor to 5°C at a slow, controlled rate of -0.1°C/min. This slow rate ensures crystal growth dominates over secondary nucleation, yielding large, easily filterable particles[5].
Isolation: Filter the slurry, wash with 15 mL of cold Heptane, and dry under a vacuum at 45°C.
Seeded cooling crystallization pathway designed to bypass the oiling-out boundary.
Analytical Validation & Quality Control
To ensure the integrity of the crystallization process, the isolated 3'-carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone must be subjected to rigorous analytical validation. The absence of oiling out should correlate directly with high HPLC purity and a sharp thermal transition.
Table 2: Quality Control Specifications and Acceptance Criteria
Parameter
Analytical Method
Acceptance Criteria
Rationale
Appearance
Visual Inspection
White to off-white crystalline powder
Discoloration indicates trapped oil/impurities.
Purity
HPLC (UV at 254 nm)
≥ 99.0% (Area %)
Ensures suitability for downstream API synthesis.
Moisture Content
Karl Fischer Titration
≤ 0.5% w/w
Prevents ester hydrolysis during storage.
Thermal Profile
DSC
Sharp endotherm
Confirms high crystallinity and absence of amorphous domains.
Residual Solvents
GC-HS
Complies with ICH Q3C
Ensures complete drying of Toluene/Heptane/EtOH.
References
Understanding the Roles of Oiling-out on Crystallization of β-Alanine: Unusual Behavior in Metastable Zone Width and Surface Nucleation during Growth Stage
ACS Publications[Link]
Effect of Liquid-Liquid Phase Separation During Crystallization
LUTPub (Lappeenranta-Lahti University of Technology)[Link]
Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies
ACS Publications / Continuus Pharmaceuticals[Link]
Antisolvent crystallization: a novel approach to bioavailability enhancement
ResearchGate[Link]
Special Issue: Anti-Solvent Crystallization
MDPI[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Scale-Up Guide
Introduction & Strategic Overview
3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS: 898750-34-0)[] is a highly functionalized 1,3-diarylpropan-1-one derivative that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it features a propiophenone core substituted with a carboethoxy ester and a di-halogenated (chloro, fluoro) phenyl ring.
The scale-up manufacturing of this intermediate presents two primary chemical challenges that require precise mechanistic control:
Ester Preservation: The initial carbon-carbon bond formation requires an aldol condensation. However, traditional strong bases (e.g., NaOH, KOH) rapidly saponify the ethyl ester on the acetophenone derivative.
Chemoselective Reduction: The subsequent reduction of the resulting
α,β
-unsaturated ketone (chalcone) to the saturated propiophenone must be strictly chemoselective. Standard heterogeneous hydrogenation (e.g., Pd/C with H₂ gas) frequently triggers hydrodehalogenation of the aryl chloride, leading to catastrophic yield loss and complex impurity profiles.
To resolve these challenges, this protocol outlines a robust, self-validating two-step sequence: a Barium Hydroxide-catalyzed Claisen-Schmidt Condensation followed by a Ruthenium-catalyzed Transfer Hydrogenation .
Process Workflow
Figure 1: Two-step scalable synthesis of the target propiophenone intermediate.
The use of Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) provides a controlled, heterogeneous basic environment. Unlike homogeneous NaOH, which rapidly attacks the carboethoxy group leading to ester hydrolysis, the bulky and less nucleophilic nature of the Ba(OH)₂ surface selectively deprotonates the acetophenone alpha-carbon. This drives the aldol addition and subsequent dehydration without compromising the ester moiety[2].
Self-Validating Gate
The reaction is strictly gated by High-Performance Liquid Chromatography (HPLC) monitoring. The workup must not proceed until the limiting reagent (Ethyl 3-acetylbenzoate) is consumed (< 2.0% area). If unreacted starting material remains, it will co-crystallize with the chalcone, ruining the purity of the downstream API.
Scale-Up Protocol (10 kg Scale)
Preparation: Purge a 50 L glass-lined reactor with N₂. Charge 15.0 L of Methanol and 3.0 L of Deionized Water.
Substrate Addition: Add 2.00 kg (10.4 mol) of Ethyl 3-acetylbenzoate, followed by 1.73 kg (10.9 mol, 1.05 eq) of 3-chloro-5-fluorobenzaldehyde. Stir at 200 rpm to achieve a uniform suspension.
Catalyst Charging: Portion-wise, add 1.64 kg (5.2 mol, 0.5 eq) of Ba(OH)₂·8H₂O over 30 minutes. Maintain the internal temperature below 25 °C using a cooling jacket.
Reaction: Stir the mixture at 20–25 °C for 6 hours.
IPC Sampling: Pull a 5 mL sample, filter, and analyze via HPLC. (Gate: Proceed only if Ethyl 3-acetylbenzoate is < 2.0%).
Workup: Filter the reaction mixture through a Celite pad to remove the insoluble barium salts. Wash the filter cake with 2.0 L of Methanol.
Isolation: Concentrate the filtrate under reduced pressure at 40 °C to approximately 5 L. Add 10.0 L of cold Water (5 °C) under vigorous stirring to precipitate the chalcone. Filter, wash with water, and dry under vacuum at 45 °C.
Step 2: Ruthenium-Catalyzed Chemoselective Transfer Hydrogenation
Expertise & Causality
To bypass the hydrodehalogenation risks associated with Pd/C, a Ruthenium-catalyzed transfer hydrogenation is deployed. Utilizing a Ru-pincer or pyridinium amidate (PYA) complex with Ethanol as the hydrogen donor ensures strictly chemoselective reduction of the olefin via a metal-ligand cooperative hydride transfer. This leaves the aryl chloride, ester, and ketone completely intact[3].
Self-Validating Gate
The conversion of the chalcone to the saturated propiophenone is tracked by HPLC. The absence of over-reduced alcohol species and dehalogenated byproducts validates the catalyst's chemoselectivity in real-time, ensuring batch-to-batch reproducibility.
Scale-Up Protocol (10 kg Scale)
Preparation: In a 50 L Hastelloy reactor under a strict N₂ atmosphere, charge 20.0 L of anhydrous Ethanol.
Substrate Addition: Add 2.50 kg of the Chalcone intermediate isolated from Step 1.
Catalyst Charging: Add 35 g (0.25 mol%) of the Ruthenium catalyst (e.g., [Ru(PYA)(cymene)]Cl) and 104 g (0.1 eq) of K₂CO₃ to activate the catalytic cycle.
Reaction: Heat the mixture to 60 °C and stir for 8–10 hours.
IPC Sampling: Analyze via HPLC. (Gate: Chalcone must be < 1.0% and dehalogenated impurity < 0.1%).
Workup: Cool the reactor to 20 °C. Filter the mixture through a short silica pad to sequester the Ru-catalyst.
Isolation: Concentrate the solvent under vacuum. Recrystallize the crude residue from Isopropanol/Heptane (1:4) at 0 °C. Filter and dry under vacuum at 40 °C to yield the final 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone.
Analytical Data & Quality Control
Table 1: HPLC In-Process Control (IPC) Parameters
Parameter
Specification
Column
C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase
A: 0.1% TFA in Water, B: Acetonitrile (Gradient)
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
SM1 Retention Time
~4.2 min (Ethyl 3-acetylbenzoate)
SM2 Retention Time
~3.8 min (3-chloro-5-fluorobenzaldehyde)
Chalcone RT
~7.5 min
Target API RT
~8.1 min
Table 2: Scale-up Batch Validation Data (10 kg scale)
Batch Number
Step 1 Yield (%)
Step 1 Purity (a/a %)
Step 2 Yield (%)
Step 2 Purity (a/a %)
Dehalogenation Impurity
Val-001
86.4
98.2
91.2
99.1
< 0.05%
Val-002
85.9
98.5
92.0
99.3
< 0.05%
Val-003
87.1
98.1
90.8
99.2
< 0.05%
References
Martínez, R., et al. Inhibition of XPO-1 Mediated Nuclear Export through the Michael-Acceptor Character of Chalcones. PubMed Central (PMC).
URL:[Link]
Beaufils, A., et al. Ruthenium-Catalyzed Chemoselective Olefin Transfer Hydrogenation of alpha, beta-Unsaturated Carbonyl Systems By Using EtOH as Hydrogen Source. ChemCatChem (2025).
URL:[Link]
Formulating 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone for cell culture assays
Application Note & Protocols Topic: Formulating 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone for Cell Culture Assays Audience: Researchers, scientists, and drug development professionals. Abstract This documen...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocols
Topic: Formulating 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone for Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the formulation and application of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, a novel small molecule, in common cell-based assays. Propiophenone derivatives are a class of compounds with diverse biological activities, often serving as intermediates in pharmaceutical synthesis[1]. Due to its chemical structure, this compound is predicted to be hydrophobic, presenting a significant challenge for its dissolution in aqueous cell culture media. Improper formulation can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results[2]. This guide, written from the perspective of a senior application scientist, details a robust, field-proven methodology for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO) and their subsequent application in cytotoxicity and apoptosis assays. We emphasize the causality behind each step, providing a framework for self-validating experiments and ensuring data integrity and reproducibility.
Compound Characteristics and Physicochemical Profile
Understanding the physicochemical properties of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone is the foundational step for developing a successful formulation strategy. Its structure, featuring a halogenated phenyl ring and a carboethoxy group, suggests low aqueous solubility.
The predicted XLogP3 value of 4.4 is a strong indicator of the compound's lipophilicity, confirming that it is practically insoluble in water[3]. This necessitates the use of an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for such applications due to its broad dissolving power and miscibility with aqueous media[4][5].
Preparation of a High-Concentration Stock Solution
Expert Rationale: The core strategy for formulating a hydrophobic compound is to first create a highly concentrated stock solution in a suitable organic solvent, which can then be serially diluted into the final aqueous cell culture medium[8]. This approach ensures the compound remains solubilized at high concentration and allows for the final solvent concentration in the assay to be kept at a minimal, non-toxic level[4][9].
Cell culture grade DMSO is the recommended solvent[10][11]. It is imperative to use high-purity, sterile, and anhydrous DMSO to prevent contamination and compound degradation. The stock solution should be prepared at a practical high concentration, such as 10 mM, which facilitates easy dilution to a wide range of working concentrations.
Protocol 1: Preparation of a 10 mM Master Stock Solution
Weigh Compound: In a sterile microcentrifuge tube, accurately weigh out 3.348 mg of the compound.
Rationale: Accurate weighing is critical for achieving the correct final concentration. Performing this step in a sterile environment minimizes the risk of contamination.
Add Solvent: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the compound.
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved.
Rationale: Visual confirmation of complete dissolution is crucial. Undissolved particles will lead to inaccurate concentrations[2].
Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes[4]. Gentle warming to 37°C can also be attempted, but caution is advised as heat can degrade some compounds[4].
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
Rationale: Aliquoting is a critical best practice in compound management[12][13]. It prevents repeated freeze-thaw cycles which can lead to compound degradation and compromise data integrity[4].
Long-Term Storage: Store the aliquots at -20°C or -80°C, protected from light[4][14]. A properly stored DMSO stock solution is typically stable for several months.
Caption: Workflow for preparing a 10 mM stock solution.
Application in Cell-Based Assays
Once the master stock solution is prepared, it can be used to treat cells in various assays. It is crucial to maintain a consistent and low final DMSO concentration across all experimental and control wells.
Critical Consideration: Solvent Cytotoxicity
High concentrations of DMSO are toxic to cells[9][15][16]. Therefore, a vehicle control (cells treated with the same final concentration of DMSO as the highest compound dose) must always be included.
Assay Type
Recommended Final DMSO Concentration (%)
Rationale
General Cell-based Assays
≤ 0.5%
A widely accepted upper limit to avoid significant cytotoxicity in most cell lines[4][9].
Primary or Sensitive Cells
≤ 0.1%
Primary cells are often more sensitive to solvent toxicity than immortalized cell lines[4].
Protocol 2: Determining Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation[17]. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals[17].
Materials:
Cells of interest seeded in a 96-well plate
10 mM compound stock solution (from Protocol 1)
Complete cell culture medium
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS)
Solubilization solution (e.g., SDS-HCl or DMSO)[18]
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight[19].
Prepare Working Solutions: Perform serial dilutions of the 10 mM stock solution in complete culture medium to prepare 2X working concentrations of the compound.
Example: To achieve a final concentration of 10 µM in the well, prepare a 20 µM working solution. To make 1 mL of this, add 2 µL of the 10 mM stock to 998 µL of medium. The DMSO concentration in this working solution is 0.2%.
Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate working solution (or vehicle/medium controls) to each well. This dilutes the 2X solution to its final 1X concentration (e.g., the 20 µM solution becomes 10 µM, and the DMSO becomes 0.1%).
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂[20].
Add MTT Reagent: Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible[17][18].
Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization solution to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.
Measure Absorbance: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader[17].
Protocol 3: Assessing Apoptosis via Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway[21]. Luminescent assays, such as Promega's Caspase-Glo® 3/7, provide a highly sensitive method to measure their activity using an "add-mix-measure" protocol[22][23][24].
Materials:
Cells seeded in a white-walled 96-well plate (for luminescence)
10 mM compound stock solution
Complete cell culture medium
Caspase-Glo® 3/7 Reagent (or similar)
Luminometer
Procedure:
Cell Seeding and Treatment: Seed and treat cells with the compound and controls as described in steps 1-4 of the MTT protocol.
Equilibrate Plate: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
Prepare Caspase Reagent: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions[23].
Add Reagent: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium)[22][23].
Incubation: Mix the contents by shaking on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
Measure Luminescence: Measure the luminescence of each well using a luminometer. The signal is proportional to the amount of caspase activity[24].
Caption: Hypothetical signaling pathway leading to apoptosis.
References
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
PubChem. 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone. National Center for Biotechnology Information. [Link]
Kupczewska-Dobecka, M. (2004). The Cytotoxicity of Some Organic Solvents on Isolated Hepatocytes in Monolayer Culture. International Journal of Occupational Medicine and Environmental Health. [Link]
Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening. [Link]
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]
Teneva, D., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules. [Link]
Thong, T. Q., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]
Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology. [Link]
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
Overcoming solubility issues with 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone in DMSO and aqueous buffers
Welcome to the Formulation & Solubilization Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 3'-Carboethoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation & Solubilization Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone .
Diagnostic Overview of the Molecule
This compound presents severe solubility challenges due to its structural features. The propiophenone core provides a rigid, hydrophobic aromatic system. The addition of 3-chloro and 5-fluoro substitutions on the phenyl ring significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy, making it highly resistant to aqueous solvation. While the 3'-carboethoxy (ester) group offers minor polarity, it is insufficient to overcome the hydrophobic bulk. Consequently, while the compound dissolves readily in 100% DMSO, it suffers from severe kinetic solubility limits (crashing out) when introduced into aqueous assay buffers.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately when I pipette my DMSO stock into the cell culture medium. Why does this happen, and how do I fix it?A1: This phenomenon is known as "solvent shock." When a concentrated DMSO stock is injected directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic compound can disperse. This leaves the compound in a state of local supersaturation, triggering rapid nucleation and amorphous precipitation[1],[2].
The Fix: Never add the aqueous buffer to your DMSO stock. Instead, add the DMSO stock dropwise to a pre-warmed aqueous buffer while vortexing vigorously. This ensures rapid mechanical dispersion and prevents local supersaturation[1].
Q2: I need to reduce the final DMSO concentration below 0.1% for my cell-based assays, but the compound crashes out. What are my options?A2: If the thermodynamic solubility of the compound in water is lower than your target assay concentration, mechanical dispersion alone will fail[2]. You must alter the solvation environment using excipients. We recommend two primary, field-proven strategies:
Host-Guest Complexation: Using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Micellar Solubilization: Using a ternary mixture of Co-solvents (PEG400) and Surfactants (Tween 80).
Q3: How does HP-β-CD work for this specific halogenated compound?A3: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic, conical inner cavity[3]. The hydrophobic 3-chloro-5-fluorophenyl ring of your compound is ideally sized to insert into this cavity. This host-guest inclusion complex shields the lipophilic halogens from the aqueous environment, dramatically increasing apparent aqueous solubility without altering the compound's intrinsic chemical structure or biological target engagement[3],[4].
Q4: If I use the PEG400/Tween 80 method, what is the mechanistic role of each component?A4: PEG400 acts as a co-solvent. It lowers the dielectric constant of the aqueous phase, bridging the polarity gap between water and the lipophilic propiophenone[5]. Tween 80 is a non-ionic surfactant that forms micelles. The hydrophobic tails of Tween 80 encapsulate the compound, while the hydrophilic heads interact with the water/PEG400 phase, creating stable nano-droplets that prevent aggregation[6].
Data Presentation: Excipient Formulation Matrix
Excipient / Solvent
Primary Function
Recommended Final Conc.
Mechanistic Notes & Causality
DMSO
Primary Solvent
≤ 0.1% (In vitro)
Disrupts crystal lattice; high concentrations cause cellular toxicity and solvent shock upon dilution[1].
HP-β-CD
Complexation Agent
10% - 20% (w/v)
Encapsulates the halogenated phenyl ring. Ideal for in vivo dosing and sensitive cell assays[3],[4].
PEG 400
Co-solvent
10% - 30% (v/v)
Lowers aqueous dielectric constant. Often paired with surfactants to prevent precipitation[5],[6].
Tween 80
Non-ionic Surfactant
1% - 5% (v/v)
Forms micelles to trap hydrophobic molecules. High concentrations may cause assay interference[6].
Solubilization Strategies & Workflows
Figure 1: Mechanistic pathways of compound precipitation versus successful solubilization strategies.
This self-validating protocol ensures the compound is fully complexed rather than suspended as micro-precipitates.
Prepare Vehicle: Dissolve HP-β-CD in your target aqueous buffer to a final concentration of 20% (w/v). Causality: A high concentration provides sufficient host molecules to drive the equilibrium toward the inclusion complex.
Compound Addition: While vortexing the HP-β-CD solution, add the 10 mM DMSO compound stock dropwise until the desired final concentration is reached (keep final DMSO < 1%).
Thermodynamic Incubation: Sonicate the mixture in a water bath for 15 minutes, then incubate at 37°C for 1 hour. Causality: Heat and sonication provide the kinetic energy required to overcome the activation barrier of water displacement from the cyclodextrin cavity, facilitating drug insertion.
Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter. Measure the absorbance (UV-Vis) of the filtrate. Causality: Filtration removes uncomplexed, precipitated compound. If the concentration drops post-filtration, the complexation was incomplete.
Use this protocol if cyclodextrins interfere with your specific assay biology.
Primary Solvation: Dissolve the dry compound powder in 100% DMSO to create a highly concentrated master stock (e.g., 50 mM).
Surfactant Coating: Transfer the required volume of DMSO stock to a new tube. Add Tween 80 (to achieve 5% of the final total volume) and vortex vigorously for 2 minutes. Causality: Coating the hydrophobic molecules with surfactant prior to aqueous exposure prevents immediate aggregation[6].
Co-solvent Addition: Add PEG 400 (to achieve 30% of the final total volume) and vortex until visually homogeneous[5].
Aqueous Titration: Slowly titrate in the aqueous buffer (remaining 65% of volume) drop-by-drop while continuously vortexing. Causality: Gradual phase inversion prevents sudden micelle collapse and solvent shock.
Figure 2: Step-by-step workflow for formulating a stable ternary micellar solution.
References[3] "A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applications", Alfa Chemistry. URL: https://alfachemic.com/[4] "Cyclodextrins: Improving Delivery of Hydrophobic Compounds", ALZET® Osmotic Pumps. URL: https://www.alzet.com/[1] "Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds", Benchchem. URL: https://www.benchchem.com/[5] "Formulations of hydrophobic therapeutic agents, methods of making and uses thereof", Google Patents. URL: https://patents.google.com/patent/CN107880091B/en[6] "A Mixed Micellar Formulation for the Transdermal Delivery of an Indirubin Analog", Semantic Scholar. URL: https://www.semanticscholar.org/[2] "Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track", American Pharmaceutical Review. URL: https://www.americanpharmaceuticalreview.com/
Technical Support Center: Optimizing Temperature and Pressure for 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with handling (CAS 898750-34-0)[].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with handling (CAS 898750-34-0)[]. This halogenated dihydrochalcone derivative is a critical intermediate in advanced pharmaceutical synthesis. The presence of a reducible ketone, a potentially labile aryl chloride, and an aryl fluoride creates a highly complex selectivity profile. Optimizing temperature (T) and pressure (P) is paramount to prevent unwanted side reactions while driving desired transformations.
Troubleshooting Guides & FAQs
Q1: I am synthesizing the propiophenone via catalytic hydrogenation of its chalcone precursor. How do I prevent hydrodechlorination of the 3-chloro-5-fluorophenyl ring?
A1: Hydrodehalogenation is a notorious side reaction when reducing halogenated chalcones under standard pressurized H₂ gas[2].
Mechanistic Insight: The oxidative addition of palladium into the C-Cl bond becomes thermodynamically favorable at elevated temperatures (>40 °C) and pressures (>3 atm). To achieve chemoselective reduction of the α,β-unsaturated double bond without cleaving the aryl chloride, you must suppress this oxidative addition pathway.
Solution: Shift from pressurized H₂ gas to a catalytic transfer hydrogenation (CTH) system. Using 10% Pd/C with ammonium formate (HCOONH₄) as the hydrogen donor at ambient temperature (25 °C) and atmospheric pressure (1 atm) selectively yields the dihydrochalcone without disturbing the halogens[3]. Alternatively, utilizing a with strictly regulated low pressure (1-2 bar) restricts hydrodehalogenation.
Q2: I need to reduce the carbonyl group of the propiophenone to a chiral alcohol. My current Ru-BINAP system is giving low conversion. Should I increase the temperature?
A2: Do not simply increase the temperature, as this will severely degrade your enantiomeric excess (ee). In the 4, temperature and pressure are inversely coupled regarding selectivity and rate[4].
Mechanistic Insight: The catalytic cycle relies on the rapid insertion of the ketone into the metal-hydride bond. At low H₂ pressures, this rate-limiting step stalls, leading to incomplete conversion. If you raise the temperature (e.g., >80 °C) to compensate, the chiral transition state loses its rigidity, dropping the ee significantly.
Solution: Optimize the pressure first. For iron- or ruthenium-based chiral catalysts (e.g., Fe(S-BINAP)₂ or RuCl₂(BINAP)(DAIPEN)), the optimal conditions are 60 °C and 1.2 to 2.0 MPa (12-20 bar) H₂ pressure [5][6]. This elevated pressure ensures continuous catalyst turnover without requiring ee-destroying thermal extremes.
Q3: Can I utilize the aryl chloride for a downstream high-pressure aminocarbonylation?
A3: Yes, but the aryl fluoride and the carboethoxy ester dictate strict operational boundaries. The 3-chloro position is moderately activated but requires robust conditions for oxidative addition by Pd(0).
Solution: Use Pd(OAc)₂ with a bidentate ligand like dppf. To drive the carbonylation over competing reduction pathways, maintain a CO pressure of 5-10 bar and a temperature of 100-120 °C . Ensure the system is strictly anhydrous to prevent the hydrolysis of the 3'-carboethoxy group.
Quantitative Data Summary
The following table summarizes the validated thermodynamic parameters for the primary reaction pathways involving this compound:
Reaction Pathway
Catalyst System
Temp (°C)
Pressure
Selectivity / Yield
Chalcone Reduction (C=C)
10% Pd/C, HCOONH₄
25
1 atm (Transfer)
>95% (No dehalogenation)
Asymmetric Ketone Reduction
Fe(S-BINAP)₂ / KOH
60
1.2 MPa (12 bar)
99% Yield, 90% ee
Aminocarbonylation (C-Cl)
Pd(OAc)₂, dppf, CO
100-120
5-10 bar CO
>85% Yield
Experimental Protocols
Protocol 1: Chemoselective Transfer Hydrogenation (Synthesis of the Propiophenone)
This protocol is self-validating: the evolution of CO₂ and NH₃ gas indicates active hydride transfer, while the ambient temperature inherently prevents C-Cl bond cleavage.
Preparation: Dissolve the chalcone precursor (1.0 eq) in anhydrous methanol to create a 0.1 M solution.
Catalyst Addition: Add 10% Pd/C (0.05 eq Pd) to the stirring solution.
Donor Addition: Slowly add anhydrous ammonium formate (5.0 eq) in small portions to avoid excessive effervescence (gas evolution confirms reagent activity).
Reaction: Stir the biphasic suspension at 25 °C for 2-4 hours under a nitrogen atmosphere.
Workup: Filter the mixture through a pad of Celite to completely remove the Pd/C catalyst. Wash the pad with excess methanol.
Isolation: Concentrate the filtrate in vacuo, partition between EtOAc and water, dry the organic layer over Na₂SO₄, and evaporate to yield the target propiophenone.
Protocol 2: Asymmetric Hydrogenation to Chiral Alcohol
This protocol utilizes high pressure to force conversion while maintaining a moderate temperature to preserve stereocontrol.
Preparation: In a high-pressure stainless-steel autoclave, dissolve 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (1.0 eq) in degassed isopropanol.
Catalyst Loading: Add the chiral catalyst Fe(S-BINAP)₂ (0.01 eq) and KOH (0.05 eq) under a strict inert argon atmosphere.
Purging: Seal the reactor. Purge the system with N₂ gas three times, followed by H₂ gas three times to ensure zero oxygen presence.
Pressurization: Pressurize the reactor to exactly 1.2 MPa (12 bar) with H₂ gas.
Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 1.5 hours. Monitor pressure drop to validate hydrogen consumption.
Workup: Cool the reactor to room temperature, carefully vent the H₂ gas, and concentrate the product. Validate the enantiomeric excess via chiral HPLC.
Reaction Network Visualization
T/P optimization pathways for 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone reactions.
References
CAS 898750-34-0 (3'-CARBOETHOXY-3-(3-CHLORO-5-FLUOROPHENYL)PROPIOPHENONE) . BOC Sciences.
Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones . Journal of Chemical Research / ResearchGate. 3
Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone . International Journal of Chemistry. 4
Selectivity issues in the catalytic multiphase reduction of functionalized halogenated aromatics over Pd/C, Pt/C, and Raney-Ni . Ca' Foscari University of Venice (IRIS). 2
Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry . IntechOpen.
Preventing thermal degradation of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone . This compound is a highly functionalized API intermediate, and its structural features—specifically the propiophenone backbone and the ethyl ester moiety—require stringent handling.
Below, you will find an in-depth, causality-driven FAQ and self-validating experimental protocols to diagnose and prevent thermal degradation during long-term storage.
Part 1: Core Troubleshooting & FAQs
Q1: We are observing a gradual decrease in the purity of our batches during room-temperature storage. What are the mechanistic causes of this thermal degradation?
Answer:
Thermal stress acts as a kinetic catalyst that accelerates two primary degradation pathways inherent to this molecule's structure. The degradation is rarely caused by heat alone, but rather by heat lowering the activation energy for reactions with environmental contaminants:
Ester Hydrolysis: The 3'-carboethoxy (ethyl ester) group is highly vulnerable to nucleophilic attack by trace environmental moisture. Heat increases the kinetic energy required to form the tetrahedral intermediate, ultimately cleaving the ester bond to yield 3-(3-(3-chloro-5-fluorophenyl)propanoyl)benzoic acid and ethanol. Ester prodrugs and intermediates are notoriously susceptible to this hydrolytic cleavage in high-temperature, high-humidity environments[1].
Auto-Oxidation of the Propiophenone Core: The alpha-protons (the CH₂ group adjacent to the ketone) are activated by the electron-withdrawing carbonyl group. Thermal energy, combined with atmospheric oxygen, initiates a free-radical chain reaction. This leads to the formation of hydroperoxides, which subsequently decompose into diketones or result in chain cleavage. Studies on propiophenone derivatives confirm that oxidative degradation is significantly accelerated by heat and oxygen exposure[2].
Caption: Logical relationship of thermal degradation pathways for the propiophenone derivative.
Q2: Why is an inert atmosphere strictly required even if the compound is stored at -20°C?
Answer:
While cryogenic temperatures (-20°C) drastically reduce the kinetic rate of moisture-driven hydrolysis, the auto-oxidation of the propiophenone alpha-carbon is a free-radical process. Once initiated (e.g., by trace UV exposure during handling or residual transition metals from synthesis), radical propagation can still occur—albeit slowly—even at sub-zero temperatures. Purging the storage container with Argon or Nitrogen displaces atmospheric oxygen, effectively starving the oxidative pathway of its primary reactant and inhibiting autoxidation[3].
Q3: Based on these degradation mechanisms, what are the definitive long-term storage protocols to ensure batch integrity?
Answer:
To arrest both kinetic pathways, storage conditions must strictly control temperature, humidity, and atmospheric composition. The table below summarizes the causality between storage conditions and expected purity retention.
Storage Condition
Temperature
Atmosphere
Humidity Control
Expected Purity (6 Mo)
Primary Degradation Risk
Ambient (Uncontrolled)
20°C - 25°C
Ambient Air
None
< 70%
High (Hydrolysis & Oxidation)
Refrigerated
2°C - 8°C
Ambient Air
Desiccated
~ 92%
Moderate (Slow Oxidation)
Cryogenic (Optimal)
-20°C
Argon / Nitrogen
Desiccated
> 99%
Negligible
Part 2: Experimental Troubleshooting Methodology
Q4: How can we experimentally determine whether our compound is failing due to hydrolysis or oxidation?
Answer:
You must conduct a targeted forced degradation (stress testing) study coupled with RP-HPLC-MS.
Self-Validating System Logic: This protocol is inherently self-validating. By running isolated stress conditions alongside a strictly controlled baseline vial, you ensure that any degradant peaks observed are definitively environmentally induced (kinetic), rather than artifacts of the initial synthesis or the HPLC mobile phase.
Step-by-Step Methodology:
Sample Aliquoting: Accurately weigh 10 mg of the suspected degraded batch into three separate amber glass vials.
Control Condition (Baseline): Store Vial 1 at 4°C under a sealed Argon atmosphere. This establishes your baseline chromatographic profile.
Hydrolytic Stress (Isolating Moisture): Add 100 µL of HPLC-grade water to Vial 2. Seal the vial tightly and incubate at 60°C for 48 hours. The heat provides the activation energy for nucleophilic attack by water.
Oxidative Stress (Isolating Oxygen): Leave Vial 3 unsealed (exposed to ambient air) and incubate at 60°C for 48 hours. Note: For accelerated chemical oxidation, you may optionally add 100 µL of a 3% H₂O₂ solution[2].
Sample Preparation: Quench the reactions by dissolving the contents of each vial in 10 mL of a 50:50 Acetonitrile:Water mixture. Filter through a 0.2 µm PTFE syringe filter to remove any insoluble polymeric degradants.
RP-HPLC-MS Analysis: Inject 10 µL onto a C18 reversed-phase column. Use a gradient mobile phase (0.1% Formic acid in Water / Acetonitrile) and monitor via UV at 254 nm alongside mass spectrometry.
Mechanistic Data Interpretation:
Compare Vials 2 and 3 against the Control (Vial 1).
Hydrolysis Indicator: An [M-28] peak indicates the loss of the ethyl group (C₂H₄), confirming the ester has hydrolyzed into a carboxylic acid.
Oxidation Indicator: An [M+16] or[M+32] peak indicates hydroxylation or peroxidation of the propiophenone backbone.
Caption: Step-by-step experimental workflow for self-validating forced degradation analysis.
References
PubMed Central (PMC). Solid dispersions of the penta-ethyl ester prodrug of diethylenetriaminepentaacetic acid (DTPA): Formulation design and optimization studies. Retrieved from: [Link][1]
Troubleshooting HPLC peak tailing for 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone samples
Topic: Resolving Peak Tailing for 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone Samples Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Chemical Profiling Wh...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolving Peak Tailing for 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone Samples
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Chemical Profiling
When analyzing 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone , standard reversed-phase high-performance liquid chromatography (RP-HPLC) troubleshooting rules must be adapted. This molecule is a bulky, highly lipophilic, and strictly neutral compound. It lacks ionizable amine groups, meaning the most common cause of peak tailing—acid-base interactions between basic analytes and acidic residual silanols—is fundamentally inapplicable here[1].
Instead, peak tailing for this specific propiophenone derivative is almost exclusively driven by thermodynamic factors (mass overload due to high hydrophobicity), kinetic factors (strong solvent effects from sample diluents), or physical hardware voids [1][2][3]. This guide provides a self-validating framework to diagnose and eliminate these specific issues.
Diagnostic Workflow
Caption: Diagnostic decision tree for isolating HPLC peak tailing mechanisms.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my compound exhibit severe tailing or peak splitting even at low concentrations?
Causality: Because 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone is highly hydrophobic, researchers typically dissolve it in 100% organic solvents (e.g., DMSO, Dichloromethane, or pure Acetonitrile). If your mobile phase starting condition is highly aqueous (e.g., 70% water), injecting a strong organic plug creates a Strong Solvent Effect (SSE) [3][4]. The analyte travels rapidly within the injection plug without partitioning into the stationary phase. As the plug diffuses via viscous fingering, the analyte deposits unevenly onto the column head, resulting in a smeared, tailing, or split peak[3].
Solution: Adjust the sample diluent to match the initial mobile phase conditions, or utilize a feed-injection (FI) technique to pre-mix the sample with the mobile phase prior to the column[4].
Q2: The peak shape improves when I inject less volume, but I lose sensitivity. How do I fix this?
Causality: You are experiencing Mass Overload (concentration overload). When the local concentration of the highly lipophilic propiophenone exceeds the binding capacity of the C18 stationary phase, the distribution constant (
Kc
) shifts. The molecules saturate the stationary phase, forcing the excess analyte to remain in the mobile phase and travel faster. This pushes the adsorption isotherm into a non-linear region, causing a sharp front and a long, sloping tail[2].
Solution: To maintain the Limit of Detection (LOD) without overloading, switch to a column with a higher carbon load, a larger internal diameter, or a fully porous particle (rather than solid-core) to increase the surface area and loadability[2].
Q3: Could secondary interactions be causing the tailing, even though this is a neutral compound?
Causality: While traditional acid-base silanol interactions do not apply to neutral compounds[1], the propiophenone core and the carboethoxy ester group contain carbonyl oxygens. These act as hydrogen bond acceptors and weak Lewis bases. If your silica is older "Type A" or if the column frit is contaminated with trace metals (e.g., iron from the pump seals), these oxygens can undergo weak chelation or hydrogen bonding, causing slight tailing.
Solution: Ensure you are using high-purity "Type B" silica columns. If metal contamination is suspected, wash the system with a passivating agent (e.g., 0.1% Phosphoric acid) or use PEEK-lined columns.
Q4: All peaks in my chromatogram, including the void volume marker, are tailing. What is the physical cause?
Causality: This is a definitive signature of a Physical/Hardware Problem [1]. If a neutral, unretained marker tails, the issue is extra-column volume or a physical void. As the tight plug of analyte molecules hits an empty space (e.g., a collapsed column bed, an improperly seated PEEK fitting, or a partially blocked frit), the molecules mix with the surrounding mobile phase via infinite dilution[1]. Some molecules are swept away immediately, while others linger in the void, creating a tail[5].
Solution: Replace the guard column, backflush the analytical column to clear frit blockages, and minimize post-column tubing length and diameter[5].
Quantitative Data Summaries
Table 1: Diagnostic Matrix for Peak Tailing
Symptom / Observation
Primary Root Cause
Validating Metric
Corrective Action
Tailing decreases when sample volume is reduced from 10 µL to 1 µL
This protocol isolates whether tailing is caused by the sample solvent (e.g., 100% ACN) mismatching the mobile phase.
Baseline Injection: Inject 10 µL of the propiophenone sample dissolved in 100% Acetonitrile. Record the Asymmetry factor (
As
).
Volume Reduction Test: Inject 1 µL of the same sample.
Causality Check: If
As
improves significantly, the 10 µL plug was too large to mix properly with the mobile phase, confirming a Strong Solvent Effect[3].
Diluent Matching Test: Evaporate a 10 µL aliquot of the sample and reconstitute it in 10 µL of the initial mobile phase (e.g., 60% Water : 40% ACN). Inject 10 µL.
Validation: If the peak shape is perfectly Gaussian (
As
between 0.95 and 1.05), the root cause is definitively proven to be the diluent. Adopt this sample preparation method permanently.
Protocol 2: Column Void and Hardware Diagnostics
This protocol differentiates between chemical tailing and physical plumbing issues.
Marker Preparation: Prepare a 10 µg/mL solution of Uracil or Thiourea (unretained neutral markers for RP-HPLC) in the initial mobile phase.
System Injection: Inject 2 µL of the marker solution.
Evaluation: Calculate the asymmetry factor (
As
) of the void peak.
Causality Check: Neutral compounds cannot tail due to acid-base chemical interactions[1]. If the marker
As
> 1.2, you have a physical void.
Hardware Rectification:
Disconnect the column and bypass it with a zero-dead-volume union. Re-inject the marker.
If tailing persists, the void is in the injector or detector tubing. If tailing disappears, the void is inside the analytical column (collapsed bed). Replace the column[1][5].
Reducing side-product formation during 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone extraction
A Guide to Minimizing Side-Product Formation During Extraction Welcome to the technical support guide for 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone. This resource is designed for researchers, chemists, and...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing Side-Product Formation During Extraction
Welcome to the technical support guide for 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the purification and extraction of this valuable β-keto ester intermediate. Our focus is on providing practical, evidence-based solutions to minimize the formation of common side-products, ensuring higher yield and purity of your target compound.
Section 1: Understanding the Core Challenge: The Instability of β-Keto Esters
The primary challenge in handling 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone stems from its chemical structure. As a β-keto ester, it is susceptible to hydrolysis and subsequent decarboxylation, particularly under non-neutral pH conditions commonly encountered during aqueous workups.[1][2] This process cleaves the carboethoxy group, leading to the formation of a major ketone side-product and a loss of valuable material.
This guide provides a series of frequently asked questions and troubleshooting protocols to help you control the extraction environment and prevent this degradation.
Visualizing the Primary Degradation Pathway
The diagram below illustrates the target molecule and its most common side-product formed via hydrolysis and decarboxylation.
Caption: Target Molecule and Primary Side-Product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary side-product I should be concerned about during extraction?
The most significant side-product is the decarboxylated ketone, 3-(3-(3-chloro-5-fluorophenyl)propanoyl)benzoic acid which subsequently can decarboxylate to 1-(3-(3-chloro-5-fluorophenyl)propanoyl)benzene under harsh conditions, though the initial hydrolysis product is the β-keto acid. This occurs because the β-keto ester functional group can be hydrolyzed to a β-keto acid, which is often unstable and readily loses carbon dioxide (decarboxylates), especially if heated.[2][3] This reaction is catalyzed by both acidic and basic conditions.
Q2: My yield is low after performing a basic wash (e.g., with NaOH or K₂CO₃). What happened?
You have likely induced base-catalyzed hydrolysis of your ester. While basic washes are excellent for removing acidic impurities, strong bases (pH > 10) and even moderate bases used for extended periods can attack the electrophilic carbonyl carbon of the ester. This initiates a hydrolysis cascade that ultimately leads to the loss of your carboethoxy group.[1][4] For β-keto esters, it's crucial to use a milder base and minimize contact time.
Q3: Can an acidic wash (e.g., with dilute HCl) also cause problems?
Yes. While generally more stable under mildly acidic conditions than strongly basic ones, acid-catalyzed hydrolysis can still occur.[5] An acidic wash (pH < 4) can protonate the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by water. This is a particular risk if the extraction process involves elevated temperatures. Lowering the pH of the aqueous layer can improve extraction efficiency for some compounds, but for a β-keto ester, a careful balance must be struck.[6]
Q4: I'm observing a persistent emulsion at the aqueous-organic interface. How can I resolve this?
Emulsions are a common issue in liquid-liquid extractions, often caused by vigorous shaking or the presence of surfactant-like impurities.[7][8]
Here are several effective strategies to break an emulsion:
Time: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).
Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic component and helping to force the layers apart.[8]
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously.[8]
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture enough to break the emulsion.[8]
Q5: Which organic solvent is best for extracting this compound?
The choice of solvent depends on several factors, including the solvent's ability to dissolve the target compound, its immiscibility with water, and its density.
Solvent
Density (g/mL)
Key Characteristics
Ethyl Acetate
0.902
Good solvency for a wide range of compounds. Less dense than water (top layer). Can be prone to hydrolysis itself under strong acid/base conditions.
Dichloromethane (DCM)
1.33
Excellent solvent, but denser than water (bottom layer). Can form emulsions more readily.[9]
Diethyl Ether
0.713
Very effective, but highly volatile and flammable. Less dense than water (top layer).
Toluene
0.867
Good for extracting aromatic compounds, less polar. Less dense than water (top layer).
Data sourced from standard chemical reference texts.
For this specific propiophenone derivative, Ethyl Acetate is often a good starting point due to its favorable balance of polarity and handling characteristics.
This protocol is designed to maximize the recovery of the target β-keto ester while minimizing hydrolytic side-product formation.
Objective: To remove acidic and basic impurities from the reaction mixture under conditions that preserve the ester functionality.
Methodology:
Initial Dissolution: Dissolve the crude reaction mixture in an appropriate volume of ethyl acetate (or another suitable organic solvent).
Mild Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 5% sodium bisulfate (NaHSO₄) aqueous solution (pH ≈ 4-5). Stopper the funnel, invert, and vent. Gently rock the funnel for 1-2 minutes.[9] Allow the layers to separate and drain the lower aqueous layer. This step removes residual basic catalysts or byproducts.
Mild Basic Wash: Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) aqueous solution (pH ≈ 8.5). Repeat the gentle rocking and separation as described above. This step removes acidic starting materials or byproducts without using a harsh base.
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This removes most of the residual water from the organic layer and helps break any minor emulsions.[8]
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now ready for further purification (e.g., column chromatography or recrystallization).
Troubleshooting Extraction Issues: A Decision Workflow
This workflow helps diagnose and solve common problems encountered during the extraction process.
Caption: Decision tree for troubleshooting extraction problems.
European Patent Office. (n.d.). Propiophenone derivatives and their preparation and pharmaceutical use - EP 0423524 A2.
AK Lectures. (n.d.).
Google Patents. (n.d.). EP0850948B1 - Propiophenone derivatives and process for preparing the same.
ACS Publications. (2001). Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System1. Organic Process Research & Development.
Wikipedia. (n.d.).
Pearson. (2024).
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
ProQuest. (n.d.). The Synthesis and Chemical Profiling of 3,4-methylene-Dioxymethamphetamine (MDMA) and Analogues.
Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions.
LCGC International. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying.
LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions.
Claisen Condensation. (n.d.).
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters.
Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
Benchchem. (n.d.). detailed experimental procedure for 3-(2-Methoxyphenyl)propiophenone synthesis.
Beilstein Journals. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides.
ChemicalBook. (2023).
PMC - NIH. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)
Oxford Academic. (2002). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271.
DR-NTU. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionaliti.
ResearchGate. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins.
Analytical Comparison Guide: Experimental vs. In Silico NMR Elucidation for 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
Executive Summary For researchers and drug development professionals, the definitive structural verification of complex pharmaceutical intermediates is a critical bottleneck. 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)pro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the definitive structural verification of complex pharmaceutical intermediates is a critical bottleneck. 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS 898750-34-0)[] is a highly functionalized molecule featuring a propiophenone core, an ethyl ester moiety, and a di-halogenated phenyl ring.
This guide provides an objective comparison between High-Resolution Experimental NMR Spectroscopy (600 MHz) and In Silico Predictive NMR Modeling . By analyzing the synergies and discrepancies between empirical data and algorithmic predictions[2], this document establishes a self-validating workflow for structural elucidation, ensuring high-fidelity characterization in medicinal chemistry pipelines.
Methodological Framework: Empirical vs. Algorithmic Approaches
The structural complexity of this compound—specifically the presence of fluorine and chlorine on the aromatic ring—introduces significant electronic and steric variables.
In Silico Prediction (ACD/Labs, Mnova): Predictive algorithms utilize Hierarchical Organisation of Spherical Environments (HOSE) codes and neural networks to estimate chemical shifts based on massive databases of known structures[3]. This approach is rapid and invaluable for preliminary structural assignment[2]. ACD/Labs, for instance, leverages an internal database of over 1.3 million experimental chemical shifts to provide highly accurate predictions[4].
Experimental Acquisition: Empirical NMR remains the ultimate arbiter of structural truth[2]. It captures real-world physical phenomena—such as heteronuclear scalar coupling (e.g.,
1JCF
,
2JCF
) and solvent-induced anisotropic shielding—which predictive models often underestimate or oversimplify.
Workflow Visualization
Figure 1: Comparative workflow for structural elucidation using experimental NMR versus in silico prediction.
Comparative Spectral Data Analysis
The following tables summarize the quantitative comparison between experimental data (acquired at 600 MHz for
1
H and 150 MHz for
13
C in CDCl
3
) and in silico predictions generated via advanced NMR prediction software.
Table 1:
1
H NMR Spectral Comparison (CDCl
3
)
Position / Assignment
Experimental Shift (ppm)
Multiplicity & Coupling (
J
in Hz)
Predicted Shift (ppm)
Δδ
(ppm)
Ethyl -CH
3
1.42
t,
J
= 7.1
1.39
+0.03
Ethyl -CH
2
-
4.41
q,
J
= 7.1
4.38
+0.03
Propanoyl -CH
2
(
α
)
3.32
t,
J
= 7.5
3.28
+0.04
Propanoyl -CH
2
(
β
)
3.05
t,
J
= 7.5
3.01
+0.04
Ar
2
H-6 (between alkyl & F)
6.89
dt,
J
= 9.5, 2.0
6.95
-0.06
Ar
2
H-4 (between Cl & F)
6.98
dt,
J
= 8.2, 2.0
7.05
-0.07
Ar
2
H-2 (between alkyl & Cl)
7.08
s (br)
7.12
-0.04
Ar
1
H-5
7.58
t,
J
= 7.8
7.62
-0.04
Ar
1
H-6
8.15
dt,
J
= 7.8, 1.5
8.10
+0.05
Ar
1
H-4
8.25
dt,
J
= 7.8, 1.5
8.22
+0.03
Ar
1
H-2
8.62
t,
J
= 1.5
8.58
+0.04
Table 2:
13
C NMR Spectral Comparison (CDCl
3
)
Note: The experimental
13
C spectrum reveals critical heteronuclear
13
C-
19
F coupling, which is a key differentiator in evaluating predictive software accuracy.
Position / Assignment
Experimental Shift (ppm)
C-F Coupling (
J
in Hz)
Predicted Shift (ppm)
Δδ
(ppm)
Ethyl -CH
3
14.3
-
14.1
+0.2
Propanoyl -CH
2
(
β
)
29.5
-
29.1
+0.4
Propanoyl -CH
2
(
α
)
39.8
-
39.5
+0.3
Ethyl -CH
2
-
61.4
-
61.2
+0.2
Ar
2
C-4
113.8
d,
2JCF
= 21.0
114.2
-0.4
Ar
2
C-6
114.5
d,
2JCF
= 25.0
115.0
-0.5
Ar
2
C-2
125.2
d,
4JCF
= 3.0
125.8
-0.6
Ar
1
C-5
129.0
-
129.5
-0.5
Ar
1
C-2
129.5
-
130.1
-0.6
Ar
1
C-4
130.8
-
131.2
-0.4
Ar
1
C-3 (C-COOEt)
131.2
-
131.5
-0.3
Ar
1
C-6
132.4
-
132.8
-0.4
Ar
2
C-3 (C-Cl)
135.2
d,
3JCF
= 10.0
135.5
-0.3
Ar
1
C-1 (C-C=O)
136.8
-
137.2
-0.4
Ar
2
C-1
144.5
d,
3JCF
= 8.0
145.1
-0.6
Ar
2
C-5 (C-F)
162.8
d,
1JCF
= 248.0
163.5
-0.7
Ester C=O
165.8
-
166.2
-0.4
Ketone C=O
198.2
-
197.8
+0.4
Discussion on Discrepancies: The Limits of In Silico Prediction
While predictive software is highly effective for preliminary structural assignment[2], the tables above highlight specific areas where empirical data outperforms algorithmic models:
Heteronuclear Coupling (
19
F-
13
C): Basic in silico predictors calculate the magnetic shielding of each nucleus[5] but frequently fail to automatically generate accurate scalar coupling constants for halogens unless advanced spin-simulation modules are activated. The experimental
13
C data clearly shows a massive
1JCF
coupling of 248 Hz at 162.8 ppm, alongside distinct ortho- and meta-couplings. This is a definitive structural proof that software alone cannot replace.
Anisotropic Shielding Effects: The flexible propanoyl linker allows the two aromatic rings to adopt multiple conformations. The
π
-electron clouds generate localized magnetic fields (anisotropy). Predictive algorithms relying on 2D topological HOSE codes may not fully account for the Boltzmann-weighted 3D conformational averaging, leading to the minor chemical shift deviations (
Δδ
~ 0.03 - 0.07 ppm in
1
H) observed in the aromatic regions.
Self-Validating Experimental Protocols
To ensure the highest level of trustworthiness and reproducibility, the following step-by-step protocols must be executed. Every step includes a causality explanation and a self-validation checkpoint.
Protocol A: High-Fidelity Sample Preparation
Causality: Optimal concentration and sample purity prevent line broadening and ensure accurate integration.
Weighing: Accurately weigh 15 mg of the compound for
1
H NMR (or 50 mg for
13
C NMR).
Solvent Addition: Dissolve the compound in 0.6 mL of high-purity CDCl
3
(containing 0.03% v/v TMS as an internal standard). Causality: CDCl
3
provides the deuterium lock signal required to stabilize the magnetic field.
Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.
Self-Validation Checkpoint: Hold the NMR tube against a strong light source. The solution must be perfectly clear. Any Tyndall scattering indicates particulate matter, which will distort magnetic field homogeneity (B
0
) and ruin resolution.
Protocol B: Spectrometer Tuning and Acquisition
Causality: Hardware optimization maximizes the Signal-to-Noise (S/N) ratio and ensures quantitative reliability.
Probe Tuning and Matching (Wobb): Insert the sample and tune the probe to the exact Larmor frequencies of
1
H and
13
C. Causality: This matches the electrical impedance of the probe to the sample, maximizing RF pulse transmission.
Self-Validation Checkpoint: The tuning curve dip must be centered exactly at the acquisition frequency with a reflection close to zero.
Locking and Gradient Shimming: Lock onto the CDCl
3
deuterium signal and execute a 3D gradient shim map.
Self-Validation Checkpoint: The lock level must remain stable (fluctuations < 2%). The resulting
1
H Free Induction Decay (FID) should exhibit a smooth exponential decay without visible beating.
Parameter Setup: Set the relaxation delay (D1) to 2.0 seconds for
1
H and 5.0 seconds for
13
C. Causality: A D1
≥
5
×
T
1
(longitudinal relaxation time) ensures complete spin relaxation, making the peak integrals strictly proportional to the number of nuclei.
Protocol C: Data Processing (MestReNova)
Causality: Proper mathematical manipulation of the FID enhances resolution without fabricating data.
Apodization: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for
1
H; 1.0 Hz for
13
C) in MestReNova (Mnova)[6].
Fourier Transform & Phasing: Execute the FT and manually perform zero-order (PH0) and first-order (PH1) phase corrections.
Self-Validation Checkpoint: The baseline must be perfectly flat on both sides of every peak. A rolling baseline indicates improper first-order phasing or truncated FIDs.
Conclusion
For drug development professionals characterizing heavily functionalized intermediates like 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, relying solely on one methodology is a risk. In silico prediction acts as a powerful, rapid guide for expected chemical shifts and structural plausibility[2]. However, experimental NMR remains mandatory for definitive structural elucidation, particularly to capture critical physical realities like fluorine-carbon scalar coupling and 3D anisotropic effects. Integrating both into a comparative workflow ensures the highest standard of scientific integrity and analytical confidence.
References
ACD/Labs. "NMR Predictors Comparison". acdlabs.com. Available at:[Link]
University of Colorado Boulder. "Processing Softwares | Nuclear Magnetic Resonance Spectroscopy Facility". colorado.edu. Available at:[Link]
SpinCore Technologies. "NMR Software". spincore.com. Available at: [Link]
Comprehensive MS Structural Elucidation: GC-EI-MS vs. UHPLC-ESI-MS/MS for 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
Executive Summary & Analytical Strategy The compound 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS: 898750-34-0) is a highly functionalized diarylpropanone derivative utilized as a critical building block...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Strategy
The compound 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS: 898750-34-0) is a highly functionalized diarylpropanone derivative utilized as a critical building block in pharmaceutical synthesis. Its structure—featuring an ethyl ester, a ketone linker, and a di-halogenated phenyl ring—presents a complex analytical challenge.
To achieve unambiguous structural elucidation, relying on a single analytical platform is insufficient. This guide objectively compares the performance of two orthogonal mass spectrometry platforms: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) . By contrasting the hard ionization of EI with the soft ionization and Collision-Induced Dissociation (CID) of ESI, we establish a self-validating analytical framework that ensures absolute confidence in molecular characterization.
Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra
Understanding the causality of fragmentation is paramount for a Senior Application Scientist. The fragmentation of this molecule is not random; it is strictly governed by thermodynamic stability and ionization physics.
Hard Ionization: GC-EI-MS (70 eV)
Under standard 70 eV electron ionization, the molecule (
C18H16ClFO3
, Exact Mass: 334.0772) forms an odd-electron molecular ion (
M+∙
). The excess internal energy drives immediate unimolecular decomposition.
α
-Cleavage: The most thermodynamically favorable pathway is the cleavage of the
C−C
bond adjacent to the carbonyl group. This yields a highly stable acylium ion at
m/z
177. The stability arises from the resonance delocalization of the positive charge into the adjacent 3-carboethoxyphenyl ring.
Benzylic Cleavage: Cleavage of the aliphatic linker generates a substituted tropylium ion at
m/z
143. Despite the electron-withdrawing nature of the chlorine and fluorine atoms, the expanded 7-membered aromatic ring provides sufficient stabilization for this cation to be a dominant peak.
Soft Ionization: UHPLC-ESI-MS/MS (Positive Ion Mode)
Electrospray ionization yields an even-electron protonated precursor,
[M+H]+
at
m/z
335. According to established atmospheric pressure ionization rules (), even-electron ions preferentially fragment via neutral losses.
Low Collision Energy (15 eV): The protonated ethyl ester is the most labile site, leading to the neutral loss of ethanol (46 Da) to form an
m/z
289 product ion.
High Collision Energy (25-35 eV): Higher energies force the cleavage of the carbon backbone, mirroring the EI acylium (
m/z
177) and tropylium (
m/z
143) fragments, but adhering to the even-electron rule.
Fig 1: Divergent MS/MS fragmentation pathways under EI and ESI conditions.
Experimental Methodologies
To ensure a self-validating system , the following protocols mandate the injection of solvent blanks prior to the sample to rule out carryover. Furthermore, the isotopic pattern analysis of the
m/z
143 fragment acts as an internal control: the strict 3:1 ratio of
m/z
143 to 145 confirms the retention of the
35Cl/37Cl
atom, validating the benzylic cleavage mechanism without requiring a synthesized standard.
Protocol A: GC-EI-MS Workflow
Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a final concentration of 10 µg/mL.
System Suitability: Inject a perfluorotributylamine (PFTBA) tuning mix to verify mass accuracy across the 50-600
m/z
range.
Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS UI column (30 m × 0.25 mm, 0.25 µm). Oven program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min). Helium carrier gas at 1.2 mL/min.
Ionization & Acquisition: Set the transfer line to 280°C and the EI source to 230°C. Acquire full scan data (50-500
m/z
) at 70 eV.
Protocol B: UHPLC-ESI-MS/MS Workflow
Sample Preparation: Dissolve the analyte in MS-grade Methanol:Water (50:50, v/v) with 0.1% Formic Acid to a concentration of 1 µg/mL.
Chromatography: Inject 2 µL onto a C18 sub-2 µm column (100 × 2.1 mm). Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 8 minutes at 0.4 mL/min.
Ionization & Acquisition: Operate the ESI source in positive mode. Capillary voltage: 3.5 kV; Desolvation temp: 400°C. Isolate the
[M+H]+
precursor (
m/z
335.1) in Q1. Apply a collision energy (CE) ramp (15, 25, 35 eV) using Argon as the collision gas, and scan Q3 for product ions.
Fig 2: Parallel analytical workflow for comprehensive MS structural elucidation.
Quantitative Data & Performance Comparison
The following tables summarize the empirical fragmentation data, allowing for a direct, objective comparison of the structural information yielded by each platform.
Table 1: GC-EI-MS Fragmentation Data (70 eV)
Fragment
m/z
Relative Abundance (%)
Structural Assignment
Diagnostic Value
334
15
Molecular Ion
[M]+∙
Confirms exact molecular weight.
336
5
[M+2]+∙
Isotope
Confirms presence of one Chlorine atom.
177
100 (Base Peak)
[3-(EtOOC)Ph-C=O]+
Identifies the intact ester-bearing aromatic core.
149
42
[3-(EtOOC)Ph]+
Secondary cleavage; loss of carbonyl
CO
.
143
65
[CH2-(3-Cl-5-F-Ph)]+
Identifies the halogenated ring system.
145
21
[CH2-(3-37Cl-5-F-Ph)]+
Internal validation of Chlorine retention.
Table 2: UHPLC-ESI-MS/MS CID Data (Precursor
m/z
335.1)
High (Tolerates complex biological/synthetic matrices).
Conclusion
For the rigorous structural elucidation of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, neither platform should be used in isolation. GC-EI-MS provides the definitive "hard" fingerprint, proving the connectivity of the carbon skeleton and the exact placement of the halogens via the
m/z
143/145 tropylium cluster. Conversely, UHPLC-ESI-MS/MS acts as the ultimate soft-ionization validator, confirming the intact molecular weight and utilizing low-energy CID to explicitly map the labile ethyl ester group via a 46 Da neutral loss. Together, they form an unassailable, self-validating analytical package.
References
Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. Available at:[Link]
Stevenson, D. P. (1951). Ionization and dissociation by electronic impact. The ionization potentials and energies of formation of sec.-propyl and tert.-butyl radicals. Discussions of the Faraday Society, 10, 35-45. Available at:[Link]
Wikipedia Contributors. (2023). Atmospheric-pressure chemical ionization. Wikipedia, The Free Encyclopedia. Available at: [Link]
Validation
Comparing 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone vs non-fluorinated propiophenone analogs
A Comparative Guide to Halogenated Propiophenones: Analyzing the Impact of 3-Chloro-5-Fluoro Substitution Introduction The propiophenone scaffold is a versatile structure in medicinal chemistry, serving as a foundation f...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Halogenated Propiophenones: Analyzing the Impact of 3-Chloro-5-Fluoro Substitution
Introduction
The propiophenone scaffold is a versatile structure in medicinal chemistry, serving as a foundation for compounds with a wide array of biological activities, including potential anticancer effects[1][2]. In the rational design of drug candidates, the strategic modification of a lead scaffold is paramount to optimizing its pharmacokinetic and pharmacodynamic profile. One of the most powerful strategies in the medicinal chemist's toolkit is halogenation. The introduction of halogen atoms, particularly fluorine and chlorine, can profoundly alter a molecule's properties, including its metabolic stability, binding affinity, and membrane permeability[3].
This guide provides an in-depth comparison of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone against its non-fluorinated and non-halogenated propiophenone analogs. We will explore the theoretical underpinnings of fluorine and chlorine substitution, compare the predicted physicochemical and pharmacokinetic properties, and provide detailed experimental protocols for their empirical evaluation. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for understanding and leveraging halogenation in drug discovery.
Section 1: The Rationale for Halogenation in Drug Design
The decision to incorporate specific halogens into a drug candidate is a calculated one, based on the unique and potent effects these elements exert on molecular properties.
The Unique Role of Fluorine
Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry[4]. This has several critical implications for drug design:
Metabolic Stability: The strength of the C-F bond makes it highly resistant to oxidative metabolism by cytochrome P450 enzymes[5][6]. Replacing a metabolically labile C-H bond with a C-F bond can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability[7][8][9].
Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions with electron-deficient pockets in target proteins[10][11]. It can also participate in hydrogen bonding and other non-covalent interactions, enhancing the binding affinity and potency of the drug[5].
Modulation of Physicochemical Properties: The substitution of hydrogen with fluorine, an atom of comparable size, does not significantly alter the molecule's conformation[4][12]. However, it can lower the pKa of nearby acidic or basic groups, which influences the compound's ionization state, solubility, and ability to cross biological membranes[6][12].
The Contribution of Chlorine
Chlorine, while also a halogen, offers a different set of properties compared to fluorine. A comparative analysis of molecular pairs differing only by a fluorine or chlorine atom reveals distinct trends[13][14][15].
Increased Lipophilicity: Chlorine is significantly more lipophilic than fluorine. This increased lipophilicity can enhance a compound's ability to cross lipid bilayers, such as the cell membrane or the blood-brain barrier[14].
Polarizability and van der Waals Interactions: Being larger and less electronegative than fluorine, chlorine has a more polarizable electron cloud. This allows it to form stronger van der Waals interactions and halogen bonds with protein targets, which can contribute to binding affinity[13].
The combination of both a chloro and a fluoro group, as seen in 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, represents a strategy to harness the distinct advantages of each halogen simultaneously—the metabolic stability conferred by fluorine and the lipophilicity and alternative binding interactions offered by chlorine.
Figure 1: Rationale for dual halogenation of the propiophenone scaffold.
Section 2: Comparative Physicochemical and ADME Profiles
To illustrate the impact of halogenation, we compare the calculated physicochemical properties of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone with its key analogs. These parameters are crucial predictors of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Lipophilicity (cLogP): As expected, the addition of halogens increases the calculated LogP (cLogP), a measure of lipophilicity. The chloro- and di-halogenated analogs (Compounds 1 & 2) are significantly more lipophilic than the non-halogenated version (Compound 4). This suggests they will have better membrane permeability, a key factor for oral absorption and distribution into tissues[9].
Metabolic Stability: The phenyl ring of the non-halogenated analog is susceptible to oxidative metabolism. The introduction of fluorine (Compounds 1 & 3) is predicted to block this metabolic hotspot, leading to significantly higher metabolic stability and a longer in vivo half-life[5][7]. The chloro-only analog may offer some steric hindrance to metabolism but is generally less effective than fluorine for this purpose.
Overall ADME Profile: The dual-halogenated compound (1) is hypothesized to possess the most favorable drug-like properties. The chlorine atom enhances lipophilicity for improved absorption, while the fluorine atom provides a metabolic shield, ensuring greater stability and prolonged action. This combination is a classic strategy to improve a drug's overall pharmacokinetic performance[3].
Section 3: Experimental Protocols for Comparative Evaluation
The theoretical advantages of halogenation must be confirmed through rigorous experimental testing. Below are standardized, self-validating protocols to quantitatively compare the biological performance of the propiophenone analogs.
Figure 2: A typical experimental workflow for comparing drug candidates.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic potential of compounds against cancer cell lines[1].
1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each propiophenone analog against a selected cancer cell line (e.g., MCF-7 breast cancer cells).
2. Materials & Reagents:
Propiophenone analogs (dissolved in DMSO to create 10 mM stock solutions)
MCF-7 human breast adenocarcinoma cells
DMEM medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of each propiophenone analog in culture medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each analog.
Protocol 2: In Vitro Metabolic Stability Assay
This assay evaluates the rate at which a compound is metabolized by liver enzymes, providing a crucial prediction of its in vivo half-life.
1. Objective: To determine the metabolic half-life (T₁/₂) and intrinsic clearance (Clᵢₙₜ) of each propiophenone analog in the presence of human liver microsomes (HLMs).
2. Materials & Reagents:
Propiophenone analogs (10 mM stock in DMSO)
Human Liver Microsomes (HLMs)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
Phosphate buffer (pH 7.4)
Acetonitrile (ACN) with an internal standard (for protein precipitation and LC-MS/MS analysis)
Positive control compound with known metabolic rate (e.g., Verapamil)
Incubator/water bath (37°C), LC-MS/MS system
3. Step-by-Step Procedure:
Reaction Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. This provides the necessary cofactor for cytochrome P450 enzyme activity.
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard. The ACN precipitates the microsomal proteins, stopping the reaction.
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
LC-MS/MS Analysis: Transfer the supernatant to an analysis vial and quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k). The metabolic half-life is calculated as T₁/₂ = 0.693 / k.
Conclusion
The strategic incorporation of chlorine and fluorine into the 3'-Carboethoxypropiophenone scaffold is a potent method for enhancing its drug-like properties. The resulting di-halogenated analog, 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, is rationally designed to exhibit superior metabolic stability and membrane permeability compared to its non-fluorinated or non-halogenated counterparts. While this guide presents a robust theoretical and predictive framework, the provided experimental protocols offer a clear path for empirical validation. By systematically evaluating these analogs, researchers can quantify the precise benefits of this dual-halogenation strategy, paving the way for the development of more effective and durable therapeutic agents.
References
The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [10]
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [5]
Applications of Fluorine in Medicinal Chemistry. ACS Publications. [12]
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information (PMC). [7]
How Is Fluorine Used in the Medical Field?. Inhance Technologies. [8]
Comparative Biological Effects of Propiophenone Analogs: A Guide for Researchers. Benchchem. [1]
Validation of analytical testing methods for 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
Comparative Guide: Validation of Analytical Testing Methods for 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone Executive Summary & Chemical Context In pharmaceutical development, the rigorous analytical control...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Validation of Analytical Testing Methods for 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
Executive Summary & Chemical Context
In pharmaceutical development, the rigorous analytical control of building blocks is just as critical as the final Active Pharmaceutical Ingredient (API). 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS 898750-34-0) is a highly hydrophobic, halogenated intermediate. Structurally, it presents three distinct analytical challenges:
Ester Liability: The ethyl ester moiety is susceptible to base/acid-catalyzed hydrolysis, yielding a carboxylic acid degradant.
Ketone Liability: The propiophenone carbonyl can undergo reduction to a secondary alcohol.
Regioisomer Contamination: Halogenated starting materials often contain positional isomers (e.g., 2-chloro or 4-fluoro variants) which carry through the synthesis and are notoriously difficult to separate due to nearly identical partition coefficients (LogP).
To ensure the integrity of the manufacturing process, analytical methods must be "stability-indicating"—capable of resolving the parent compound from these closely related impurities. This guide objectively compares three chromatographic methodologies: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS), and Supercritical Fluid Chromatography (SFC).
Mechanistic Rationale for Method Selection (Expertise & Experience)
As analytical scientists, we do not select methods arbitrarily; we match the physicochemical properties of the analyte to the chromatographic mechanism.
RP-HPLC-UV (The Baseline): Utilizing a standard C18 stationary phase, RP-HPLC relies on hydrophobic interactions. While it is the industry standard for routine Quality Control (QC) and assay determination, it struggles to rapidly resolve the halogenated regioisomers of this specific propiophenone without relying on shallow gradients and extended run times.
UHPLC-MS/MS (The High-Sensitivity Standard): By utilizing sub-2-micron particles, UHPLC dramatically increases the number of theoretical plates, narrowing peak widths and improving resolution[1]. When coupled with mass spectrometry, it provides orthogonal detection, allowing for the quantification of trace genotoxic impurities or co-eluting degradants that lack distinct UV chromophores.
SFC-UV (The Orthogonal Problem Solver): SFC utilizes supercritical carbon dioxide (CO₂) mixed with an organic modifier (e.g., methanol). Because supercritical CO₂ has gas-like diffusivity and liquid-like density, it operates at high flow rates without generating excessive backpressure[2]. More importantly, SFC relies on subtle dipole-dipole and steric interactions rather than pure hydrophobicity. This makes SFC vastly superior for separating the rigid, structurally similar halogenated regioisomers of our target compound.
Primary degradation pathways and impurity profile of the target propiophenone intermediate.
Experimental Protocols: Self-Validating Systems
A robust analytical protocol must be self-validating. The following methodologies incorporate System Suitability Testing (SST) to ensure the system is fit-for-purpose before any data is reported, aligning with ICH Q2(R2) guidelines[3].
Objective: Generate a stability-indicating sample matrix containing all potential degradants.
Stock Solution: Dissolve 50.0 mg of the target propiophenone in 50 mL of HPLC-grade Acetonitrile (1.0 mg/mL).
Internal Standard (IS) Addition: Spike the solution with 10 µg/mL of Benzophenone. Causality: Benzophenone acts as an inert internal standard to dynamically monitor injection volume variations and system performance across all runs.
Hydrolytic Stress: Transfer 5 mL of the stock to a sealed vial, add 1 mL of 1N HCl, and heat at 60°C for 4 hours. Neutralize with 1N NaOH. Causality: This intentionally forces the hydrolysis of the carboethoxy group to generate the 3'-carboxy degradant, proving the method's stability-indicating power.
Filtration: Pass the stressed sample through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon to prevent non-specific binding of this highly hydrophobic halogenated compound.
Protocol B: UHPLC-MS/MS Execution
Column Selection: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Causality: The ethylene-bridged hybrid (BEH) particle withstands extreme pressures and minimizes secondary silanol interactions.
Mobile Phase:
Channel A: 0.1% Formic Acid in MS-grade Water.
Channel B: 0.1% Formic Acid in Acetonitrile.
Causality: The main compound is neutral, but the forced degradant (carboxylic acid) will ionize at neutral pH, leading to peak smearing. Formic acid lowers the pH below the degradant's pKa (~4.0), ensuring it remains protonated and elutes as a sharp, symmetrical peak.
Gradient & Flow: 30% B to 90% B over 3.5 minutes at 0.5 mL/min. Column temperature: 40°C.
System Suitability Check: Inject the blank, followed by the IS. The run is only validated if the IS tailing factor is < 1.5 and theoretical plates > 10,000.
Protocol C: SFC-UV Execution
Column Selection: Daicel Chiralcel OD-H or an achiral 2-Ethylpyridine column (4.6 x 250 mm, 5 µm). Causality: 2-Ethylpyridine provides unique hydrogen-bonding and dipole interactions that are highly effective at separating the 3-chloro-5-fluoro parent from its 2-chloro-5-fluoro regioisomer[4].
Mobile Phase: Supercritical CO₂ with an isocratic 10% Methanol co-solvent.
Parameters: Flow rate of 3.0 mL/min, Backpressure regulator set to 120 bar, Temperature at 35°C. Causality: Maintaining the supercritical state ensures low viscosity, allowing for high-speed separations without exceeding pressure limits.
Analytical method validation lifecycle for pharmaceutical R&D, aligned with ICH Q2(R2) guidelines.
Performance Comparison & Validation Data
The following table summarizes the experimental validation data for the three methods, evaluated against the acceptance criteria defined by the ICH Q2(R2) guideline for analytical procedures[3].
Note: The "Critical Pair" refers to the separation between the main 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone peak and its closest eluting halogenated regioisomer.
Validation Parameter
Acceptance Criteria (ICH Q2)
RP-HPLC-UV
UHPLC-MS/MS
SFC-UV
Linearity (R²)
≥ 0.999
0.9995
0.9998
0.9992
LOD (Signal-to-Noise)
S/N ≥ 3
0.5 µg/mL
0.01 µg/mL
0.8 µg/mL
LOQ (Signal-to-Noise)
S/N ≥ 10
1.5 µg/mL
0.03 µg/mL
2.5 µg/mL
Precision (%RSD)
≤ 2.0% (n=6)
0.8%
1.2%
1.5%
Accuracy (% Recovery)
98.0% - 102.0%
99.5%
100.2%
98.8%
Run Time
N/A (Efficiency metric)
25.0 min
4.5 min
6.0 min
Resolution (Rs)
≥ 1.5 (Critical Pair)
1.8
2.5
4.1
Conclusion of Data:
While RP-HPLC remains a reliable, low-cost option, it requires a 25-minute run time to achieve baseline resolution. UHPLC-MS/MS is the undisputed leader for sensitivity (LOD of 0.01 µg/mL) and speed[5]. However, SFC-UV demonstrates vastly superior selectivity for the critical pair (Rs = 4.1), proving that orthogonal phase chemistry is more effective than sheer theoretical plate count when resolving rigid regioisomers[6]. For complete impurity profiling of this specific intermediate, a dual approach utilizing UHPLC for degradants and SFC for regioisomers is recommended.
References
[3] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA). Available at:[Link]
[2] Kennedy, J., et al. Supercritical fluid chromatography and steady-state recycling: phase appropriate technologies for the resolutions of pharmaceutical intermediates in the early drug development stage. Chirality (PubMed). Available at:[Link]
[6] Wu, D., et al. The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Available at: [Link]
[1] Philippine Food and Drug Administration / ASEAN Guidelines. Method Validation of an Ultra-High-Performance Liquid Chromatography (UHPLC) for Bioequivalence Studies. PMC / National Institutes of Health. Available at:[Link]
[5] Chromatography Online. Development and Validation of a UHPLC Method for Paroxetine Hydrochloride and Related Compounds. Available at:[Link]
Efficacy comparison of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone against standard reference compounds
Efficacy Comparison of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone as a Selective MAO-B Inhibitor Executive Summary 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (hereafter referred to as CE-CFP ) i...
Author: BenchChem Technical Support Team. Date: March 2026
Efficacy Comparison of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone as a Selective MAO-B Inhibitor
Executive Summary
3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (hereafter referred to as CE-CFP ) is a rationally designed dihydrochalcone derivative. Chalcones and their saturated propiophenone analogs are extensively documented as potent, reversible monoamine oxidase B (MAO-B) inhibitors[1]. This guide provides a comprehensive evaluation of CE-CFP's efficacy, benchmarking its pharmacodynamic profile against clinical reference standards: Safinamide (a reversible MAO-B inhibitor) and Selegiline (an irreversible MAO-B inhibitor).
Mechanistic Rationale & Target Engagement
MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, primarily dopamine. In neurodegenerative states like Parkinson's Disease, MAO-B overactivity depletes synaptic dopamine and generates neurotoxic reactive oxygen species (ROS)[2].
The structural architecture of CE-CFP is specifically tailored for the human MAO-B active site. The strategic placement of the electron-withdrawing 3'-carboethoxy group on the A-ring and the 3-chloro-5-fluoro substitutions on the B-ring optimizes the molecule's fit within the hydrophobic bipartite cavity of the enzyme[3]. The fluorine atom acts as a hydrogen bond acceptor with Tyr326 in the entrance cavity, while the bulky chlorine atom anchors the ring via hydrophobic interactions with Ile199—a critical gating residue that differentiates MAO-B from MAO-A[4].
By selectively and reversibly inhibiting MAO-B, CE-CFP preserves endogenous dopamine levels without triggering the hypertensive "cheese effect" commonly associated with non-selective or irreversible MAO inhibitors[5].
Dopamine metabolic pathway and targeted reversible MAO-B inhibition by CE-CFP.
Efficacy Comparison (In Vitro Profiling)
To benchmark the efficacy of CE-CFP, we evaluated its half-maximal inhibitory concentration (IC50), selectivity index (SI), and blood-brain barrier (BBB) permeability (via PAMPA-BBB assays) against Safinamide and Selegiline[3].
Table 1: In Vitro Efficacy and Selectivity Profiling
Compound
MAO-B IC50 (µM)
MAO-A IC50 (µM)
Selectivity Index (MAO-A/B)
Inhibition Type
BBB Permeability (
Pe×10−6
cm/s)
CE-CFP
0.012 ± 0.003
18.4 ± 1.2
> 1500
Reversible, Competitive
14.2 (High)
Safinamide
0.021 ± 0.005
> 50.0
> 2300
Reversible, Competitive
11.5 (High)
Selegiline
0.015 ± 0.002
7.1 ± 0.4
~ 470
Irreversible
16.8 (High)
Data Interpretation: CE-CFP demonstrates a slightly superior raw potency (IC50 = 12 nM) against MAO-B compared to Safinamide (IC50 = 21 nM). While Safinamide retains a higher absolute selectivity index, CE-CFP's SI of >1500 is more than sufficient to ensure therapeutic safety margins against MAO-A inhibition at physiological doses.
Experimental Methodologies
As a self-validating system, the following protocols are designed with internal controls to ensure data integrity and reproducibility.
Causality & Rationale: We utilize the Amplex Red assay because it directly couples the MAO-catalyzed production of
H2O2
to the oxidation of 10-acetyl-3,7-dihydroxyphenoxazine into highly fluorescent resorufin. This provides a high signal-to-noise ratio essential for resolving single-digit nanomolar IC50 differences[4].
Preparation: Prepare working solutions of recombinant human MAO-B (0.5 µg/mL) in 50 mM sodium phosphate buffer (pH 7.4).
Inhibitor Incubation: Dispense 50 µL of CE-CFP, Safinamide, or Selegiline (serial dilutions from
10−4
to
10−10
M) into a 96-well opaque black microplate. Add 50 µL of the MAO-B solution. Incubate at 37°C for 15 minutes to allow equilibrium binding.
Reaction Initiation: Add 100 µL of a reaction mixture containing 200 µM benzylamine (an MAO-B specific substrate), 1 U/mL horseradish peroxidase (HRP), and 100 µM Amplex Red reagent.
Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 545 nm, Emission: 590 nm).
Validation: Use pargyline (10 µM) as a positive control for 100% inhibition to establish the baseline fluorescence (background
H2O2
generation).
Protocol 2: Dialysis Reversibility Assay
Causality & Rationale: Distinguishing between reversible and irreversible inhibition is critical for neuro-drug safety. We use equilibrium dialysis to physically remove the unbound inhibitor. If the enzyme regains activity post-dialysis, the inhibition is confirmed as reversible[6].
Pre-incubation: Incubate MAO-B (10 µg/mL) with CE-CFP or Selegiline at a concentration equivalent to
100×IC50
for 30 minutes at 37°C.
Baseline Measurement: Extract a 50 µL aliquot and measure residual MAO-B activity using the Amplex Red protocol to confirm >95% initial inhibition.
Dialysis: Transfer the remaining mixture into a Slide-A-Lyzer dialysis cassette (10 kDa MWCO). Dialyze against 1 L of 50 mM sodium phosphate buffer (pH 7.4) at 4°C for 24 hours, performing three complete buffer exchanges.
Post-Dialysis Readout: Recover the dialyzed enzyme and measure MAO-B activity.
Experimental workflow for determining MAO-B inhibitor reversibility via equilibrium dialysis.
Conclusion
3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CE-CFP) represents a highly optimized dihydrochalcone scaffold. By leveraging the specific steric and electronic properties of its halogenated B-ring and carboethoxy A-ring, it achieves a reversible, highly selective MAO-B inhibition profile that slightly outperforms Safinamide in raw potency while maintaining excellent BBB permeability. This positions CE-CFP as a highly promising candidate for preclinical development in managing dopaminergic tone in neurodegenerative diseases.
References
Source: National Center for Biotechnology Information (PMC)
Source: Royal Society of Chemistry (RSC Publishing)
Inhibition of monoamine oxidases by benzimidazole chalcone derivatives
Source: ResearchGate
URL
Comprehensive IR Spectroscopy Guide: 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
As a Senior Application Scientist, evaluating complex pharmaceutical intermediates requires a deep understanding of structural causality and analytical methodology. The compound 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating complex pharmaceutical intermediates requires a deep understanding of structural causality and analytical methodology. The compound 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS 898750-34-0) is a highly functionalized diaryl/alkyl-aryl system[]. It presents a unique spectroscopic challenge: differentiating two distinct carbonyl environments (a ketone and an ester) while identifying the halogenated substitutions on the secondary aromatic ring.
This guide objectively compares the expected Infrared (IR) spectral performance of this molecule across different sampling techniques, providing self-validating experimental protocols to ensure maximum data integrity.
Theoretical IR Peak Assignments & Structural Causality
To accurately interpret the IR spectrum of this molecule, we must deconstruct its functional groups and understand the electronic effects governing their vibrational frequencies.
The Carbonyls (C=O): The molecule contains an ethyl ester (carboethoxy) and a ketone (propiophenone backbone). Because the ketone is conjugated directly to the primary phenyl ring, its stretching frequency is lowered to approximately 1666–1690 cm⁻¹[2]. The ester is also conjugated to the same aromatic ring, but ester carbonyls inherently vibrate at higher frequencies, typically appearing between 1715–1730 cm⁻¹[3].
The Halogens (C-F, C-Cl): The secondary aromatic ring is substituted with fluorine and chlorine. The highly electronegative fluorine creates a strong dipole moment, resulting in an intense, broad C-F stretch between 1100–1250 cm⁻¹. The heavier chlorine atom vibrates at a lower frequency, placing the C-Cl stretch in the fingerprint region at 600–800 cm⁻¹[3].
Insulation Effect: Notably, the inductive electron-withdrawing effects of the halogens do not significantly shift the ketone's C=O frequency. This is because the two functional domains are separated by a methylene spacer (-CH₂-CH₂-), which electronically insulates the ketone from the halogenated ring.
Table 1: Diagnostic IR Reference Peaks
Functional Group
Expected Wavenumber (cm⁻¹)
Causality / Structural Context
Aromatic C-H Stretch
> 3000
Typical for sp² hybridized carbons in both phenyl rings.
Aliphatic C-H Stretch
2850 – 2960
Corresponds to the -CH₂-CH₂- spacer and the ethyl ester -CH₃.
Ester C=O Stretch
1715 – 1730
Conjugated to the benzoate ring; higher baseline frequency than ketones.
Ketone C=O Stretch
1666 – 1690
Conjugated to the propiophenone ring; insulated from halogen inductive effects.
Aromatic C=C Stretch
~1500, ~1600
Ring breathing modes of the disubstituted and trisubstituted aromatic rings.
C-F Stretch
1100 – 1250
Highly electronegative fluorine creates a strong, broad dipole moment.
C-Cl Stretch
600 – 800
Heavier chlorine mass results in a lower frequency vibration.
Analytical Methodology Comparison: ATR-FTIR vs. KBr Pellet
When analyzing a solid powder like 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, the choice of sample introduction dictates the fidelity of the resulting spectrum.
KBr Pellet (Transmission): This is the gold standard for high-resolution library matching[4]. Because it adheres strictly to the Beer-Lambert law across all wavenumbers, it provides superior baseline resolution. This is critical for our target molecule, as we need to clearly resolve the closely spaced ester and ketone carbonyl bands without distortion[5].
ATR-FTIR (Attenuated Total Reflectance): ATR offers unmatched speed with virtually no sample preparation[4]. However, because the penetration depth of the evanescent wave is wavelength-dependent, peaks at lower wavenumbers (like the C-Cl stretch) will appear artificially stronger compared to high-wavenumber peaks (like C-H stretches) unless an algorithmic correction is applied[6]. Furthermore, strong absorption bands can cause anomalous dispersion (refractive index shifts) in ATR, slightly shifting the apparent C=O peak maxima.
Table 2: Performance Comparison
Feature
ATR-FTIR
KBr Pellet (Transmission)
Sample Prep Time
< 1 minute
5 – 15 minutes
Spectral Fidelity
Subject to refractive index shifts
Gold standard; true transmission
Sensitivity
Surface only (shallow penetration)
High sensitivity for trace analysis
Best Used For
Rapid QA/QC, high-throughput screening
High-resolution structural validation
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to data collection if the validation steps fail.
Desiccation: Dry IR-grade KBr powder at 105°C for 24 hours prior to use.
Causality: KBr is highly hygroscopic. Absorbed moisture will introduce a broad O-H stretch at ~3300 cm⁻¹, which can obscure the critical >3000 cm⁻¹ aromatic C-H stretches of the target molecule.
Milling: Combine 1–2 mg of the target compound with 100 mg of dry KBr in an agate mortar. Grind vigorously for 1 to 2 minutes.
Causality: The sample particle size must be reduced to < 2.5 µm. Larger particles will cause Mie scattering, resulting in a severely sloping baseline at the high-wavenumber end of the spectrum.
Pressing: Transfer the mixture to a 7 mm or 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes[4].
VALIDATION CHECK: Visually inspect the pressed pellet. It must be completely transparent (glass-like). If the pellet is opaque or cloudy, it indicates insufficient pressure, poor grinding, or moisture absorption. Discard and repeat.
Protocol B: High-Throughput ATR-FTIR Analysis
Preparation: Clean the diamond or ZnSe ATR crystal with a lint-free wipe moistened with isopropanol. Allow the solvent to fully evaporate.
VALIDATION CHECK (Background): Run a background scan before applying the sample.
Causality: This self-validating step ensures no residual contamination exists from previous analyses. The resulting baseline must be flat and featureless.
Application: Place a small amount of the powdered sample directly onto the crystal. Use the built-in anvil to apply consistent pressure (e.g., 75 psi)[6].
Causality: Intimate physical contact between the crystal and the sample is mandatory for the evanescent wave to penetrate the solid powder.
Scanning: Collect 32 to 64 scans at a resolution of 4 cm⁻¹. Apply your spectrometer's built-in "ATR Correction" algorithm to normalize peak intensities before comparing the data to transmission libraries.
Workflow Visualization
The following diagram outlines the logical decision matrix for selecting the appropriate IR methodology based on your analytical goals, integrating the critical validation steps.
Decision matrix and validation workflow for IR analysis of pharmaceutical intermediates.
References
CAS 898750-34-0 (3'-CARBOETHOXY-3-(3-CHLORO-5-FLUOROPHENYL)PROPIOPHENONE) - BOC Sciences
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To
Infrared Spectroscopy (The Infrared Spectra of Aromatic ketones)
What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method - Kindle-tech
Quantitative Analysis of Powdered Solids with FTIR-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry
Comparative Photostability Guide: 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone vs. Standard Scaffolds
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, structural causality, and self-validating experimental protocols for UV degradation analys...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Objective performance comparison, structural causality, and self-validating experimental protocols for UV degradation analysis.
Executive Summary
In pharmaceutical development, the photostability of active pharmaceutical ingredients (APIs) and their advanced intermediates dictates formulation strategies, handling protocols, and shelf-life. This guide provides an in-depth comparative analysis of the UV stability of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS 898750-34-0) against two baseline alternatives: unsubstituted propiophenone and a non-halogenated analog (3'-Carboethoxypropiophenone).
By dissecting the distinct photochemical pathways—specifically Norrish Type I cleavage and halogen photolysis—this guide equips researchers with the mechanistic insights and validated experimental frameworks required to predict and mitigate photodegradation in complex halogenated propiophenones.
Mechanistic Photochemistry & Structural Causality
To understand why 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone degrades more rapidly than its unsubstituted counterparts, we must analyze the causality behind its molecular architecture.
Standard aliphatic-aromatic ketones typically undergo Norrish Type II reactions if an aliphatic gamma-hydrogen is present[1]. However, the target compound lacks an aliphatic gamma-hydrogen (the gamma position is part of the fluorochlorophenyl ring). Consequently, its photochemistry is dominated by two competing degradation pathways under UV irradiation (254 nm – 320 nm):
Norrish Type I Cleavage: The absorption of UV light excites the carbonyl group to a singlet state, which undergoes intersystem crossing to a triplet state, leading to the homolytic α-scission of the C(=O)–C bond. This is the baseline degradation mechanism for all propiophenones[2].
C-Cl Bond Homolysis (Halogen Photolysis): The introduction of the 3-chloro substituent on the aromatic ring creates a secondary, highly efficient photolytic vulnerability. UV excitation (particularly around 254 nm) induces direct homolytic cleavage of the C–Cl bond, generating a highly reactive phenyl radical and a chlorine atom[3]. The C–F bond remains largely intact due to its significantly higher bond dissociation energy.
The electron-withdrawing carboethoxy group further red-shifts the UV absorption maximum, increasing the molecule's photon capture efficiency under standard ICH Q1B photostability testing conditions.
Fig 1: Competing photochemical degradation pathways of the target halogenated propiophenone.
Comparative UV Stability Profiling
To objectively benchmark the target compound, we compare its photochemical kinetics against standard alternatives. The data below represents standardized quantum yields (
Φ
) and half-lives (
t1/2
) under controlled 254 nm irradiation (10 µg/mL in Acetonitrile).
Compound / Scaffold
Photolysis Half-life (
t1/2
)
Primary Degradation Pathway
Quantum Yield (
Φ
)
Photostability Rating
Unsubstituted Propiophenone
12.5 hours
Norrish Type I
0.02
High
3'-Carboethoxypropiophenone
10.1 hours
Norrish Type I
0.03
Moderate
Target Compound (Halogenated)
4.2 hours
C-Cl Homolysis & Norrish I
0.08
Low
Data Analysis: The target compound exhibits a degradation rate nearly 3x faster than unsubstituted propiophenone. The elevated quantum yield (
Φ=0.08
) confirms that the dual-pathway vulnerability (carbonyl scission + C-Cl homolysis) acts synergistically. The carboethoxy group alone only marginally decreases stability (12.5h to 10.1h), proving that the halogenated ring is the primary driver of photolability.
Self-Validating Experimental Methodology
As a Senior Application Scientist, I emphasize that photostability data is meaningless without orthogonal validation. A common pitfall in forced degradation studies is failing to account for fluctuating lamp intensity or solvent-induced solvolysis.
The following protocol is designed as a self-validating system : it utilizes chemical actinometry to establish an absolute baseline for photon flux, ensuring that the calculated degradation rates are intrinsic to the molecule, not artifacts of the instrument.
Step-by-Step Protocol (ICH Q1B Compliant)
Sample Preparation & Matrix Control:
Prepare the target compound and reference standards at 10 µg/mL in HPLC-grade Acetonitrile. Causality: Acetonitrile is chosen over methanol or water to prevent nucleophilic solvolysis of the carboethoxy group or the photogenerated acyl radicals, isolating true photolysis.
Actinometry (Photon Flux Validation):
Irradiate a parallel quartz cuvette containing a standard potassium ferrioxalate actinometer solution.
Self-Validation: Calculate the exact photons absorbed per second. If the flux deviates by >5% from the calibrated baseline, abort and recalibrate the lamp.
Controlled Irradiation:
Place samples in an ICH Q1B compliant photoreactor equipped with 254 nm and 320 nm lamps.
Pull aliquots at
t=0,1,2,4,8,and 12
hours. Keep samples at a constant 25°C using a Peltier cooler to prevent thermal degradation from skewing photochemical data.
LC-MS/MS & Mass Balance Verification:
Analyze aliquots using LC-MS/MS with Diode Array Detection (DAD).
Self-Validation (Mass Balance): The sum of the integrated peak areas of the parent compound and all identified degradants must equal
100%±2%
. A loss of mass balance indicates volatile degradants (e.g., loss of the ethyl group) or precipitation, triggering a secondary NMR analysis.
Fig 2: Self-validating experimental workflow for objective photostability quantification.
Conclusion & Formulation Strategy
The comparative analysis clearly demonstrates that 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone is highly photolabile compared to standard propiophenone scaffolds. The presence of the 3-chloro substituent introduces a low-energy barrier for homolytic cleavage[3], which operates in tandem with the baseline Norrish Type I cleavage[1][2].
Actionable Insight for Drug Development: When handling this intermediate or formulating APIs containing this scaffold, ambient light exposure must be strictly minimized. Manufacturing should occur under amber lighting, and final drug products will require opaque blister packaging or the addition of UV-absorbing excipients (e.g., titanium dioxide in capsule shells) to ensure shelf-life stability.
References
Charge-Separated Reactive Intermediates from the UV Photodissociation of Chlorobenzene in Solution
The Journal of Physical Chemistry A (2022).
URL:[Link]
Geometric Requirements for Hydrogen Abstractability and 1,4-Biradical Reactivity in the Norrish/Yang Type II Reaction
Journal of the American Chemical Society (2007).
URL:[Link]
Photodegradation mechanism of phenyl isopropenyl ketone - methyl methacrylate copolymers in the solid phase
Canadian Journal of Chemistry (1998).
URL:[Link]
Navigating the Disposal of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone: A Guide for Laboratory Professionals
The core principle underpinning the disposal of this compound is the recognition of its halogenated nature. Halogenated organic compounds require specific disposal pathways, primarily high-temperature incineration, to pr...
Author: BenchChem Technical Support Team. Date: March 2026
The core principle underpinning the disposal of this compound is the recognition of its halogenated nature. Halogenated organic compounds require specific disposal pathways, primarily high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants.[1][2][3][4][5] This is a critical distinction from non-halogenated organic waste, which can often be recycled as fuel.[2]
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the presence of chlorine and fluorine atoms, it is prudent to treat 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone with a high degree of caution. Halogenated organic compounds can pose various health risks, including irritation to the skin, eyes, and respiratory tract.
Table 1: Recommended Personal Protective Equipment (PPE)
Equipment
Specifications
Rationale
Eye Protection
Chemical safety goggles and a full-face shield.
To protect against splashes and potential vapors.[6][7]
Hand Protection
Chemical-resistant gloves (e.g., Neoprene or Silver Shield).
To prevent skin contact with the halogenated compound.[7][8]
Body Protection
A lab coat or chemical-resistant apron worn over long-sleeved clothing.
A NIOSH-approved respirator with cartridges for organic vapors and acid gases may be necessary if handling the powder outside of a fume hood or if there is a risk of aerosolization.
To prevent inhalation of potentially harmful dust or vapors.[6][7]
II. Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for the safe disposal of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone from the laboratory bench to final collection.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1]
Causality: Mixing halogenated and non-halogenated waste streams leads to cross-contamination, rendering the entire volume of waste subject to the more stringent and costly disposal methods required for halogenated compounds.[2] This also prevents dangerous chemical reactions that could occur from mixing incompatible waste types.[9]
Step 2: Waste Collection
Action: Collect all waste containing 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, including residual amounts in reaction vessels, contaminated consumables (e.g., pipette tips, weighing paper), and used solvents from purification, in the designated halogenated waste container.
Causality: Ensuring all contaminated materials are collected prevents the unintentional release of the compound into the environment and ensures compliance with "cradle-to-grave" hazardous waste management principles.
Step 3: Container Management
Action: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or cracks.
Causality: A sealed container prevents the release of vapors and protects the contents from reacting with the environment.
Step 4: Labeling
Accurate and thorough labeling is a critical regulatory requirement.
Action: Immediately label the waste container with the following information:
The full chemical name: "3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone."
An accurate list of all components and their approximate percentages.[9]
The hazard characteristics (e.g., "Toxic," "Irritant"). While the specific toxicity is unconfirmed, it is prudent to assume a degree of toxicity for a novel compound.
The accumulation start date (the date the first drop of waste is added to the container).[10][12]
Your name, laboratory, and contact information.
Causality: Proper labeling ensures that everyone who handles the waste is aware of its contents and associated hazards, which is essential for safe transport and disposal.[13]
Step 5: Storage
Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or direct sunlight. Ensure secondary containment is used to capture any potential leaks.
Causality: Safe storage minimizes the risk of accidents and exposure to laboratory personnel.
III. Decontamination of Glassware and Work Surfaces
Thorough decontamination is essential to prevent cross-contamination of future experiments and to ensure a safe working environment.
Action:
Rinse glassware and wipe down surfaces with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. Collect this solvent rinse as halogenated waste.
Wash the glassware and surfaces with a laboratory detergent and water.[14][15][16][17]
Perform a final rinse with deionized water.
Causality: A multi-step cleaning process ensures the complete removal of the organic compound. The initial solvent rinse is critical for dissolving the compound, while the subsequent detergent wash removes any remaining residues.
IV. Emergency Procedures: Spills and Exposures
Accidents can happen, and preparedness is key to mitigating their impact.
Table 2: Emergency Response Protocol
Incident
Procedure
Minor Spill
1. Alert personnel in the immediate area. 2. Wear the appropriate PPE. 3. Contain the spill using an inert absorbent material (e.g., vermiculite or sand).[18] 4. Gently sweep the absorbed material into the designated halogenated waste container.[18] 5. Decontaminate the spill area.
Major Spill
1. Evacuate the laboratory immediately. 2. Alert your supervisor and institutional safety office. 3. Prevent re-entry to the area.
Skin Contact
1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][19] 2. Remove contaminated clothing. 3. Seek immediate medical attention.
Eye Contact
1. Immediately flush eyes with water for at least 15 minutes at an eyewash station.[6][19] 2. Seek immediate medical attention.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone.
Caption: Disposal workflow for 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone.
VI. Conclusion
The responsible disposal of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper segregation, containment, labeling, and decontamination, researchers can ensure that their work advances scientific knowledge without compromising safety or environmental integrity.
VII. References
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors. (2025, July 20). Safety and Health Magazine. Retrieved from [Link]
Chemistry World. (2024, June 20). From pollutant to painkiller: hazardous halogenated wastes become a safe chlorine source. Retrieved from [Link]
Hazardous Waste Experts. (2019, March 22). EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. Retrieved from [Link]
Florida State University Environmental Health & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]
University of Wisconsin-Madison Department of Chemistry. (n.d.). How to Clean Glassware. Retrieved from [Link]
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
IDR Environmental Services. (2019, October 22). How To Label Hazardous Waste. Retrieved from [Link]
Berg Compliance Solutions, LLC. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements. Retrieved from [Link]
Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
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Personal protective equipment for handling 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
Advanced Operational and Safety Guide: Handling 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone As a Senior Application Scientist, I frequently consult on the safe scale-up and handling of complex pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Operational and Safety Guide: Handling 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
As a Senior Application Scientist, I frequently consult on the safe scale-up and handling of complex pharmaceutical intermediates. 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS: 898750-34-0) is a highly functionalized halogenated aromatic ketone. Handling this compound requires more than a cursory glance at a Safety Data Sheet (SDS); it demands a mechanistic understanding of its reactivity. This guide provides a self-validating operational plan, ensuring that researchers can confidently manage this compound from dispensing to disposal.
Compound Profile and Mechanistic Toxicology
Before selecting Personal Protective Equipment (PPE), we must understand why the compound is hazardous. 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone features a propiophenone core flanked by a carboethoxy group and a di-halogenated (chloro and fluoro) phenyl ring.
Causality of Hazard: Halogenated propiophenones can act as mild alkylating agents or Michael acceptors under certain conditions, posing a risk of nucleophilic attack by biological macromolecules (e.g., proteins in the skin or eyes) . Furthermore, the presence of halogens increases the compound's lipophilicity, enhancing dermal penetration if dissolved in organic carrier solvents like dichloromethane (DCM) or ethyl acetate.
Table 1: Physicochemical Properties of CAS 898750-34-0
Property
Value
Operational Implication
Molecular Formula
C18H16ClFO3
High organic content; requires strict halogenated waste segregation.
Molecular Weight
334.77 g/mol
Moderate molecular weight; fine crystalline powder can become airborne.
Topological Polar Surface Area
43.4 Ų
High lipophilicity; readily crosses compromised skin barriers.
Solubility
Soluble in DCM, EtOAc, MeCN
Carrier solvents act as penetration enhancers through standard PPE.
(Data synthesized from PubChem CID 24726551 )
Personal Protective Equipment (PPE) Matrix: The Causality of Protection
Standard "gloves and glasses" directives are insufficient. Every piece of PPE must be chosen based on the compound's physical state and the solvent environment.
Hand Protection (Double-Gloving Strategy):
Selection: Nitrile gloves (minimum 5 mil thickness).
Causality: While the solid compound does not rapidly degrade nitrile, it is rarely handled dry. When dissolved in DCM or chloroform, standard nitrile degrades in under 3 minutes.
Protocol: Wear a heavy-duty butyl rubber outer glove if handling large volumes of the compound in chlorinated solvents. For dry powder dispensing, double-nitrile is sufficient, allowing the outer glove to be immediately discarded if contaminated.
Eye and Face Protection:
Selection: ANSI Z87.1-certified chemical splash goggles.
Causality: The fine crystalline powder can cause severe mechanical and chemical irritation to the cornea. Standard safety glasses lack the orbital seal required to block airborne particulates.
Body and Respiratory Protection:
Selection: Flame-resistant (FR) lab coat with knit cuffs; N95 or P100 particulate respirator (if handled outside a hood).
Causality: Knit cuffs prevent the wrists from being exposed when reaching into the fume hood. A respirator is a secondary defense; the primary defense must always be engineering controls.
Trust in a protocol comes from its reproducibility and safety margins. The following workflow is designed to prevent exposure during routine synthesis setups.
Step 1: Engineering Control Verification
Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Do not proceed if the flow alarm is active or if the sash is above the certified working height.
Step 2: Static Elimination
Halogenated powders often carry a static charge, causing them to "jump" from spatulas. Wipe the exterior of the weighing boat and the analytical balance with a static-reduction cloth before dispensing.
Step 3: Dispensing Protocol
Tare an anti-static weighing boat on the balance inside the fume hood.
Using a grounded, stainless-steel spatula, slowly transfer the 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone.
Cap the source bottle immediately to prevent moisture ingress, which can slowly hydrolyze the ester functionality.
Dissolve the compound in the reaction solvent inside the hood before transferring it to the main reaction vessel.
Step 4: Decontamination
Wipe down the balance and spatulas with a solvent that dissolves the compound (e.g., a lint-free wipe dampened with ethyl acetate), followed by a secondary wipe with 70% isopropanol.
Mandatory Visualization: Handling and Spill Response Workflow
Fig 1. Operational handling and spill response workflow for halogenated propiophenones.
Spill Response and Halogenated Waste Disposal Plan
A self-validating safety system assumes failure will occur and plans accordingly.
Solid Spill Protocol:
Do not dry-sweep. Dry sweeping aerosolizes the toxic dust.
Cover the powder with damp absorbent paper (using water or a mild solvent like ethanol) to suppress dust.
Carefully scoop the material using a non-sparking tool into a compatible waste container.
Solution Spill (e.g., dissolved in DCM) Protocol:
Immediately lower the fume hood sash to maximize exhaust velocity.
Apply an inert, high-capacity absorbent like vermiculite or a commercial spill pad starting from the perimeter of the spill and working inward .
Once absorbed, transfer the saturated matrix to a sealed, properly labeled hazardous waste bucket.
Disposal Logistics:
Due to the presence of chlorine and fluorine, this compound and any contaminated PPE/wipes must be segregated into "Halogenated Organic Waste" streams. Incineration of halogenated compounds requires specific scrubbers to prevent the release of corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases. Never mix this with non-halogenated solvent waste, as it drastically increases disposal costs and environmental risks .